molecular formula BeN2O6 B1174976 Reactive Red 21 CAS No. 11099-79-9

Reactive Red 21

Cat. No.: B1174976
CAS No.: 11099-79-9
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Description

Reactive Red 21 (CAS 11099-79-9), also known commercially as Remazol Brilliant Red BB, is a synthetic, water-soluble reactive dye belonging to the single azo class . Its molecular formula is C₂₆H₁₉N₄Na₃O₁₅S₄, with a molecular weight of 824.68 g/mol . This dark red powdered dye is characterized by its vibrant, colourful red with a blue tint and is valued in research for its high solubility in water, typically exceeding 150 g/L at 50°C . The primary research value of this compound lies in its application for dyeing and printing textile substrates. It is extensively used in studies involving cellulosic fibers such as cotton, linen, and viscose, but also shows utility on protein-based fibers like silk and wool, as well as synthetic fibers like nylon . Researchers employ it to investigate various dyeing methodologies, including exhaust dyeing, continuous pad dyeing, and cold pad-batch processes, making it a versatile compound for optimizing coloration techniques . Its mechanism of action involves forming covalent bonds with the fiber molecules, which results in excellent wash-fastness and bright, durable colors . Specifications for research batches typically include a minimum assay of 98-99% purity . Key fastness properties for performance evaluation include light fastness (rated 3-4), washing fastness (4-5), and perspiration fastness (4-5) under standardized testing conditions . The product has a stated shelf life of up to 60 months when stored at room temperature in a dry, ventilated place . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Proper laboratory practices should be observed, as the dye may cause skin and eye irritation and respiratory irritation; dust inhalation should be avoided, and personal protective equipment is recommended .

Properties

CAS No.

11099-79-9

Molecular Formula

BeN2O6

Origin of Product

United States

Environmental Occurrence, Persistence, and Distribution of Reactive Red 21

Detection in Aqueous Systems and Effluents

Reactive Red 21 is commonly detected in textile industry wastewater due to incomplete dye fixation during the dyeing process scielo.briwaponline.com. Textile effluents can contain high concentrations of dyes, typically ranging from 10 to 200 mg/l, making the water highly colored scbt.com. Even after treatment, dye effluents can still contain significant levels of pollutants nih.gov. The presence of reactive dyes, including this compound, in wastewater poses significant environmental challenges mdpi.com.

Methods for the quantitative determination of reactive textile dyes in water and sewage water samples include chromatographic techniques like HPLC and voltammetric methods najah.edu.

Environmental Fate and Transport Mechanisms in Aquatic and Terrestrial Matrices

The environmental fate of this compound is governed by processes such as hydrolysis, adsorption, and mobility in different environmental compartments like water, sediment, and soil canada.ca.

Hydrolytic Stability and Pathways of Hydrolysis in Aqueous Environments

Reactive dyes, including this compound, are known to be prone to hydrolysis in aqueous solutions, particularly under alkaline conditions which are common in textile dyeing processes mdpi.comscbt.com. Hydrolysis involves the reaction of the reactive group of the dye with water, resulting in a hydrolyzed derivative that is less reactive and does not covalently bind to fibers mdpi.comscbt.com. This hydrolyzed form is a major component of the colored contaminants in washing wastewater researchgate.net. The abiotic half-life due to hydrolysis for reactive dyes is approximately 2 days scbt.com.

Research on the hydrolysis of other reactive red dyes, such as Reactive Red 195, has utilized techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) to identify hydrolysis intermediates and final products researchgate.net. The structure of the dye shed from fabric during washing is consistent with the final hydrolysate researchgate.net.

Adsorption to Environmental Particulates and Sediments

Reactive dyes, being anionic and hydrophilic, are expected to remain in the water column for relatively long periods canada.ca. However, they can eventually partition to suspended solids, sediments, or soil particles through electrostatic interactions canada.ca. Studies on the adsorption of other reactive dyes, like Reactive Brilliant Red X-3B, in soils indicate that their adsorptive behavior can be described by models such as the Langmuir equation researchgate.netzgkjcx.com. The adsorption capacity can be influenced by factors such as soil organic matter content, temperature, and pH researchgate.netzgkjcx.com. Hydrolysis products of reactive dyes, lacking the reactive groups, primarily undergo physical adsorption onto surfaces like cellulose (B213188) researchgate.net.

Research on the adsorption of Reactive Blue 21 and Reactive Red 195 onto materials like clinoptilolite (a type of natural zeolite) has shown that adsorption isotherms can be described by models such as the Langmuir model researchgate.netpjoes.com. The adsorption capacity can vary depending on the specific dye and environmental conditions like pH and temperature pjoes.com. For Reactive Blue 21, for instance, the amount adsorbed onto clinoptilolite increased with initial dye concentration, and the optimum pH for adsorption was found to be 2 pjoes.com.

Mobility and Dispersion in Various Environmental Compartments

The mobility and dispersion of this compound in the environment are influenced by its solubility, adsorption characteristics, and the nature of the environmental matrix. As a water-soluble compound, it can be transported through aqueous systems canada.ca. Adsorption to soil and sediment can limit its mobility, while desorption can lead to its release back into the aqueous phase researchgate.netzgkjcx.com. Factors affecting adsorption and desorption, such as soil properties and water content, thus play a role in its dispersion researchgate.netzgkjcx.com.

Studies on the transport of other dyes, like alizarin (B75676) red, through soil columns have investigated the influence of factors such as ionic strength and pH on their mobility bioline.org.br. While specific data on the mobility of this compound is limited in the provided context, the principles observed for similar reactive dyes suggest that its movement in soil and water would be influenced by similar physicochemical interactions.

Bioavailability and Accumulation in Environmental Systems (excluding human bioaccumulation)

The bioavailability of a substance in the environment refers to the extent to which it can be absorbed by living organisms mdpi.com. While this compound is a synthetic dye not expected to occur naturally canada.ca, its presence in environmental compartments raises questions about its potential uptake and accumulation in non-human organisms.

Reactive dyes have been found in various environmental samples, including water, suspended particles, sediment, and wild fish iwaponline.com. This suggests that aquatic organisms are exposed to these compounds iwaponline.com. While some reports indicate that certain dyes can accumulate in aquatic life forms at the cellular level, the exact mechanism is not always fully understood mdpi.com.

Information on the log octanol–water partition coefficients and fish bioconcentration factors for azo reactive dyes generally indicates that these substances are not likely to bioconcentrate or bioaccumulate significantly in aquatic organisms canada.ca. However, the persistence of reactive dyes in the environment can potentially lead to bioaccumulation in the long term iwaponline.comnih.gov.

The bioavailability and accumulation of contaminants in aquatic organisms are complex processes influenced by various factors, including the properties of the contaminant, the characteristics of the organism, and environmental conditions mdpi.comvliz.be. Different types of organisms may be exposed to varying degrees and accumulate substances differently based on their exposure routes and metabolic processes vliz.be.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound160059
Reactive Red 19864898
Reactive Red 195137216243
Reactive Red 12024859785
Reactive Red 1416510917
Reactive Blue 216510917
Reactive Brilliant Red X-3BNot found in provided snippets
Alizarin Red11049
Methylene Blue8479
Reactive Red 217804-49-8 (CAS), CID not explicitly stated for this CAS in snippets but related to RR2
Reactive Red 221Not explicitly stated in snippets

Example Table: Adsorption Capacity of a Reactive Dye on an Adsorbent

AdsorbentDye NameTemperature (°C)pHAdsorption Capacity (mg/g)Source
ClinoptiloliteReactive Blue 2125256.9 pjoes.com
ClinoptiloliteReactive Red 19525Not specified3.186 researchgate.net
GHSCReactive Red DyeNot specified2Maximum removal at pH 2 researchgate.net

Example Table: Hydrolysis Half-Life of Reactive Dyes

Dye TypeEnvironmentAbiotic Half-Life (approx.)Source
Reactive DyesAqueous solution2 days scbt.com

Advanced Remediation and Degradation Technologies for Reactive Red 21

Photocatalytic Degradation of Reactive Red 21

Photocatalytic degradation of reactive dyes, including this compound, involves the use of a photocatalyst activated by light to initiate chemical reactions that lead to the breakdown of the dye molecule bioline.org.brresearchgate.net.

Mechanisms of Photocatalytic this compound Dechromogenation and Mineralization

The photocatalytic degradation of this compound involves complex mechanisms that lead to both the loss of color (dechromogenation) and the complete breakdown into simpler inorganic substances (mineralization) researchgate.netneptjournal.com. This process is primarily driven by the generation of highly reactive species upon illumination of the photocatalyst.

Generation and Role of Reactive Oxygen Species (e.g., Hydroxyl Radicals)

Upon light irradiation, semiconductor photocatalysts generate electron-hole pairs. These charge carriers can then react with water and dissolved oxygen to produce reactive oxygen species (ROS) researchgate.nettandfonline.com. Key ROS involved in the degradation of organic pollutants include hydroxyl radicals (•OH), superoxide (B77818) radical anions (O₂⁻•), and hydrogen peroxide (H₂O₂) researchgate.nettandfonline.comwikipedia.orgmdpi.com.

Hydroxyl radicals (•OH) are highly reactive and play a crucial role in the degradation process. They can attack the dye molecule through various pathways, including hydrogen abstraction and electrophilic addition, leading to the breaking of chemical bonds and fragmentation of the molecule rsc.orgwikipedia.org. The generation of •OH radicals is a primary mechanism for the oxidative degradation of organic pollutants in AOPs rsc.orgresearchgate.netneptjournal.com. Superoxide radical anions (O₂⁻•) can also contribute to degradation and can further react to form other ROS, including H₂O₂ researchgate.nettandfonline.com.

Studies have shown that the amount of •OH radicals involved in the degradation process significantly influences the efficiency of dye removal researchgate.net.

Photoreduction and Photooxidation Pathways of this compound Chromophores

Photocatalytic degradation involves both oxidation and reduction processes occurring simultaneously on the surface of the catalyst emerald.com. The photogenerated holes in the valence band of the semiconductor are powerful oxidizers, while the electrons in the conduction band are reducing agents emerald.com.

The chromophore groups within the this compound molecule, primarily the azo linkage (-N=N-), are responsible for its color. Photocatalysis can lead to the cleavage of this azo bond through reduction or oxidation pathways, resulting in dechromogenation researchgate.net.

Photooxidation pathways involve the attack of ROS, particularly hydroxyl radicals and holes, on the dye molecule, leading to the breakdown of complex organic structures into simpler intermediates mdpi.com. Photoreduction pathways, driven by the photogenerated electrons, can also contribute to the degradation by directly reducing certain functional groups in the dye molecule beilstein-journals.org. The interplay between these oxidation and reduction processes leads to the complete mineralization of the dye into carbon dioxide, water, and inorganic salts under optimal conditions researchgate.net.

Influence of Catalytic Systems and Material Science

The efficiency of photocatalytic degradation of this compound is heavily dependent on the choice and properties of the photocatalytic material scholaris.ca. Material science plays a crucial role in designing and synthesizing catalysts with enhanced activity, stability, and reusability.

Titanium Dioxide (TiO₂)-Based Photocatalysts for this compound Removal

Titanium dioxide (TiO₂) is one of the most widely studied and used photocatalysts due to its high photoactivity, chemical stability, non-toxicity, and low cost bioline.org.brresearchgate.netneptjournal.comehemj.comorientjchem.org. TiO₂ exists in different crystal structures, with anatase and rutile being the most common, and anatase generally exhibiting higher photocatalytic activity mdpi.comehemj.com.

TiO₂-based photocatalysts have been extensively applied for the removal of reactive dyes, including this compound, from wastewater mdpi.comorientjchem.orgresearchgate.netuniroma1.it. Studies have investigated the effect of various operational parameters such as catalyst dose, pH, and contact time on the decolorization efficiency of this compound using TiO₂ mdpi.combioline.org.br. For instance, complete color removal of a reactive red dye (Procion Reactive Red H-E7B) was achieved using nano-TiO₂ under solar light at specific catalyst doses and pH values bioline.org.br.

Despite its advantages, the wide band gap of TiO₂ limits its application primarily to UV light, which constitutes only a small portion of the solar spectrum researchgate.netorientjchem.org. Furthermore, the rapid recombination of photogenerated electron-hole pairs in pure TiO₂ reduces its photocatalytic efficiency scholaris.caresearchgate.net.

Novel Semiconductor Materials and Composites in this compound Photoremediation

To overcome the limitations of pure TiO₂, significant research has focused on developing novel semiconductor materials and composites with improved photocatalytic performance, particularly under visible light scholaris.caresearchgate.netmdpi.com. These materials are designed to enhance light absorption, promote charge separation, and provide more active sites for the degradation reaction scholaris.camdpi.com.

Novel semiconductor materials, such as zinc oxide (ZnO), have also been explored for reactive dye degradation researchgate.netnih.gov. Some reports suggest that ZnO can be more efficient than TiO₂ under certain circumstances, although its wide bandgap also presents limitations orientjchem.orgnih.gov.

Composite materials involving TiO₂ or other semiconductors with different materials have shown enhanced photocatalytic activity scholaris.caresearchgate.netresearchgate.netmdpi.com. These composites can include coupling with other semiconductors (e.g., ZrO₂, CdS), incorporation of metal nanoparticles, or integration with supporting materials like carbon nanotubes or polymers mdpi.comscholaris.caresearchgate.netresearchgate.netmdpi.com. For example, TiO₂-Fe₃O₄ nanocomposites have been applied for reactive red removal, demonstrating efficient photoactivity and the advantage of magnetic separation ehemj.com. Composites like ZrO₂-TiO₂ have also been tested for Reactive Red degradation, showing promising removal efficiencies researchgate.net. Novel composites such as TiO₂ immobilized in xanthan gum (TiO₂/XG) have been explored for solar-induced photocatalytic degradation of reactive red dyes mdpi.com. The development of these novel materials aims to improve the efficiency, stability, and visible light activity of photocatalytic processes for the effective remediation of this compound and other persistent organic pollutants scholaris.camdpi.com.

Role of Support Materials and Immobilization Techniques on Photocatalytic Efficiency

The efficiency of photocatalytic degradation of dyes like this compound is significantly influenced by the choice of support materials and immobilization techniques for the photocatalyst. Immobilizing photocatalysts, such as TiO₂, onto support materials facilitates their separation from treated water, addressing a key limitation of using photocatalyst powders in suspension mdpi.com. Various materials have been explored as supports, including activated carbon, silica (B1680970), zeolites, alumina, carbon nanotubes, and cellulosic fibers mdpi.com. Recycled plastic materials have also emerged as a support option mdpi.com.

Optimization of Photoremediation Process Parameters for this compound

Optimizing process parameters is essential to maximize the efficiency of photocatalytic degradation of this compound. Key parameters include pH, initial dye concentration, light intensity, and the doses of oxidants and catalysts.

Effect of pH, Initial Dye Concentration, and Light Intensity

The pH of the solution plays a crucial role in photocatalytic degradation as it affects the surface charge of the photocatalyst and the ionization state of the dye molecules. For instance, the apparent rate constant for the decolorization of Reactive Red 2 dye in the presence of ZnO suspension was found to increase with increasing pH in the range of 6-10, with maximum efficiency observed at pH 10.0 tsijournals.com. This behavior is attributed to the increased surface dye concentration and the generation of hydroxyl radicals tsijournals.com. However, at very high pH (>10), the photoreaction rate may decrease due to the rapid scavenging of hydroxyl radicals and potential changes in the behavior of the dye molecule and the photocatalyst surface tsijournals.com. In the case of Reactive Red 4, decolorization close to 90% was obtained at pH 3 in photocatalytic treatment researchgate.net. The pH influences the adsorption capacity of dyes on the catalyst surface, with generally faster degradation observed for more adsorbed substances researchgate.net.

Initial dye concentration also impacts the degradation efficiency. Higher dye concentrations can lead to a decrease in the removal rate. This might be due to the self-association of a greater number of dye molecules, leading to turbidity, or the inhibition of the catalyst by larger substrate concentrations nih.gov.

Light intensity is another critical factor. The rate of degradation on ZnO has been shown to increase with increasing ZnO dosage, and the maximum dosage is related to the complete absorption of incident photons, which changes with varying light intensity tsijournals.com. Experiments conducted under varying solar light intensities have shown the effect of light on decolorization bioline.org.br.

Impact of Oxidant and Catalyst Doses

The dosage of the photocatalyst significantly affects the degradation efficiency. Increasing the catalyst concentration generally increases the reaction rate up to an optimal value tsijournals.compjoes.com. Beyond this optimum, the rate may reach a plateau or even decrease due to screening effects where very high catalyst concentrations can hinder light penetration tsijournals.compjoes.com. For Reactive Red 2 dye, the best dosage of ZnO was found to be 2.5 g/L tsijournals.com. For a different reactive red dye (Reactive Red 238), the degradation increased with increasing SnO₂ concentration up to 0.3 g/L, beyond which the active sites for substrate adsorption become restricted pjoes.com.

The addition of oxidizing agents like hydrogen peroxide (H₂O₂) can enhance the decolorization rate by generating reactive species such as hydroxyl radicals mdpi.compjoes.comjeeng.net. Increasing the concentration of H₂O₂ can increase the pigment removal efficiency pjoes.com. However, adding an excessive amount of hydrogen peroxide may decrease the rate of decolorization tsijournals.com. In a study on Reactive Red and Reactive Turquoise dyes, an H₂O₂ concentration of 400 mg/L was found to be effective mdpi.com.

Biological Degradation and Bioremediation of this compound

Biological degradation and bioremediation offer environmentally friendly alternatives for treating wastewater containing this compound. Microorganisms, including bacteria, yeasts, and fungi, possess the enzymatic machinery to decolorize and degrade textile dyes scholarsresearchlibrary.commedcraveonline.comtandfonline.com.

Microbial Decolorization and Biodegradation Pathways of this compound

Microbial degradation of azo dyes typically involves the cleavage of the azo bond (-N=N-), which is responsible for the color. This process can occur under aerobic or anaerobic conditions, although the subsequent degradation of intermediate aromatic amines often requires aerobic environments tandfonline.comnih.govmdpi.com.

Several bacterial species have been identified as capable of degrading reactive azo dyes, including this compound. Pseudomonas aeruginosa 23N1 has been used for the degradation of mixed dyes, including this compound, showing effective decolorization of real textile wastewater medcraveonline.comnih.gov. Bacillus species are also known for their ability to decolorize reactive azo dyes scholarsresearchlibrary.commbimph.com. Studies have shown that bacterial consortia can be more efficient than pure cultures due to synergistic activities and the presence of multiple enzymes nih.govnih.gov.

The microbial degradation of azo dyes can proceed via different pathways. In anaerobic environments, the initial and often rate-limiting step is the reductive cleavage of the azo bond catalyzed by azoreductase enzymes tandfonline.comnih.govmdpi.com. This process leads to the formation of colorless, often toxic, aromatic amines nih.govmdpi.com. These aromatic amines may then be further degraded under aerobic conditions mdpi.com.

Reductive Cleavage of Azo Bonds by Microbial Azoreductases

Azoreductases (EC 1.17) are key enzymes in many azo dye-degrading bacteria, catalyzing the reductive cleavage of the azo bond scholarsresearchlibrary.comtandfonline.commdpi.com. This reaction typically requires reducing agents such as NADH or NADPH as electron donors scholarsresearchlibrary.commdpi.com. The reductive cleavage involves the sequential transfer of four electrons to the azo bond tandfonline.com.

The presence of oxygen can inhibit the activity of some azoreductases, as oxygen competes for the reducing agents required for azo bond reduction scholarsresearchlibrary.commdpi.com. This is why azo dye reduction often occurs more effectively under anaerobic or microaerophilic conditions scholarsresearchlibrary.commdpi.com. However, some oxygen-insensitive azoreductases have also been reported plos.org.

Azoreductases can be located intracellularly or extracellularly scholarsresearchlibrary.comtandfonline.com. Intracellular enzymes may require the dye molecule to be transported into the cell, which can be challenging for large, highly soluble azo dyes mdpi.com. Some microorganisms have mechanisms related to electron transport in the extracellular medium to facilitate the reduction of extracellular dyes mdpi.com.

The reductive cleavage of the azo bond in this compound by azoreductases breaks the chromophoric group, resulting in decolorization of the wastewater. The subsequent fate of the resulting aromatic amines depends on the microbial community and environmental conditions.

Table 1: Examples of Microorganisms Involved in Azo Dye Degradation

MicroorganismDye(s) Degraded (Examples)Key Enzyme(s) InvolvedConditionsSource
Pseudomonas aeruginosaThis compound, Reactive Orange 16 medcraveonline.comnih.govNot specified for RR21 in sourceNot specified for RR21 in source medcraveonline.comnih.gov
Bacillus spp.Reactive azo dyesAzoreductaseNot specified scholarsresearchlibrary.com
Enterococcus faecalisAzo dyesAzoreductaseNot specified nih.gov
Staphylococcus sp.Reactive Red 241AzoreductaseAerobic plos.org
Pseudomonas stutzeriAcid Blue 113Azoreductase, LaccaseNot specified mdpi.com
Lysinibacillus fusiformisMethyl RedAzoreductase, Laccase, Lignin peroxidaseAerobic, Neutral pH, 30°C mdpi.com

Table 2: Effect of pH on Photocatalytic Decolorization of Reactive Red 2 (ZnO catalyst)

Initial pHApparent Rate Constant (min⁻¹)Source
6~0.08 tsijournals.com
7~0.10 tsijournals.com
8~0.12 tsijournals.com
9~0.14 tsijournals.com
10~0.15 tsijournals.com
>10Decreases tsijournals.com

Table 3: Effect of Catalyst Dosage on Pigment Red 238 Degradation (SnO₂ catalyst, 60 min irradiation)

SnO₂ Concentration (g/L)Degradation (%)Source
0.164.1 pjoes.com
0.389.6 pjoes.com
>0.3Decreases/Plateaus pjoes.com

Table 4: Effect of H₂O₂ Concentration on Pigment Red 238 Degradation (UV irradiation)

H₂O₂ Concentration (mL)Pigment Removal Efficiency (%)Source
0.3Increases pjoes.com
0.9Increases pjoes.com
ExcessiveDecreases tsijournals.com

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound102322862 idrblab.net
Azo bond91719492 ctdbase.org
AzoreductaseNot applicable (Enzyme class)
Reactive Red 2Not found (Related dye, CID for RR2 not explicitly in results)
Reactive Red 4Not found (Related dye, structure shown in researchgate.net)
Reactive Red 81Not found (Related dye, mentioned in nih.govnih.gov)
Reactive Red 238Not found (Related dye, mentioned in pjoes.com)
Reactive Red 241160059 invivochem.cn
TiO₂14808 wikipedia.org
ZnO14806 mdpi.com
H₂O₂784 pharmacomicrobiomics.com
NADH5860 encyclopedia.pub
NADPH5855 chem960.com
Aniline (B41778)6115 invivochem.cn
Reactive Orange 16Not found (Related dye, mentioned in medcraveonline.comnih.gov)
Acid Blue 113Not found (Related dye, mentioned in mdpi.com)
Methyl Red10303
Congo Red11313
Reactive Red 19864898
Reactive Red 180163483

This compound (RR21), a prominent azo dye utilized extensively in the textile sector, presents considerable environmental challenges due to its intricate chemical structure and inherent resistance to conventional treatment methodologies. Addressing the presence of RR21 in wastewater necessitates the deployment of advanced remediation and degradation technologies. This article delves into photocatalytic and biological approaches for the degradation of this compound, examining the factors that influence their efficacy and the underlying mechanisms involved.

Role of Support Materials and Immobilization Techniques on Photocatalytic Efficiency

The effectiveness of photocatalytic degradation for dyes such as this compound is significantly impacted by the selection of support materials and the techniques employed for immobilizing the photocatalyst. Immobilizing photocatalysts, like TiO₂, onto support materials offers a distinct advantage by simplifying their separation from the treated water, thereby mitigating a major drawback associated with using photocatalyst powders in suspension mdpi.com. A variety of materials have been investigated for their suitability as supports, including activated carbon, silica, zeolites, alumina, carbon nanotubes, and cellulosic fibers mdpi.com. The use of recycled plastic materials as a support or for immobilizing photocatalyst powders has also emerged as a promising trend, facilitating the removal of the photocatalytic material from decontaminated water through simple methods mdpi.com.

Optimization of Photoremediation Process Parameters for this compound

Optimizing the parameters of the photoremediation process is crucial for maximizing the degradation efficiency of this compound. Key parameters influencing this process include pH, initial dye concentration, light intensity, and the dosages of oxidants and catalysts.

Effect of pH, Initial Dye Concentration, and Light Intensity

The pH of the solution plays a vital role in photocatalytic degradation due to its influence on the surface charge of the photocatalyst and the ionization state of the dye molecules. For example, the apparent rate constant for the decolorization of Reactive Red 2 dye in the presence of a ZnO suspension was observed to increase with rising pH in the range of 6-10, with optimal efficiency noted at pH 10.0 tsijournals.com. This behavior is attributed to enhanced surface dye concentration and increased generation of hydroxyl radicals tsijournals.com. Conversely, at very high pH levels (>10), the photoreaction rate may decline because of the rapid scavenging of hydroxyl radicals and potential alterations in the characteristics of both the dye molecule and the photocatalyst surface tsijournals.com. In the context of Reactive Red 4, photocatalytic treatment at pH 3 resulted in nearly 90% decolorization within 20 minutes researchgate.net. The pH affects the adsorption capacity of dyes onto the catalyst surface, and generally, substances that are more adsorbed tend to degrade faster researchgate.net.

The initial concentration of the dye also impacts the degradation efficiency. Higher initial dye concentrations can lead to a reduction in the removal rate nih.gov. This phenomenon might be explained by the self-association of a larger number of dye molecules, resulting in increased turbidity, or by the inhibition of the catalyst's activity at higher substrate concentrations nih.gov.

Light intensity is another critical factor in photocatalytic processes. The rate of degradation on ZnO has been shown to increase with increasing ZnO dosage, and the maximum effective dosage is linked to the complete absorption of incident photons, which varies with light intensity tsijournals.com. Studies conducted under different solar light intensities have demonstrated the effect of light on decolorization efficiency bioline.org.br.

Impact of Oxidant and Catalyst Doses

The dosage of the photocatalyst significantly influences the degradation efficiency. Generally, increasing the catalyst concentration leads to an increased reaction rate up to an optimal value tsijournals.compjoes.com. Beyond this optimum, the rate may level off or even decrease due to screening effects, where excessive catalyst concentrations can impede light penetration tsijournals.compjoes.com. For Reactive Red 2 dye, the optimal ZnO dosage was determined to be 2.5 g/L tsijournals.com. In the case of Pigment Red 238, the degradation efficiency increased with increasing SnO₂ concentration up to 0.3 g/L, beyond which the availability of active sites for substrate adsorption becomes limited pjoes.com.

The introduction of oxidizing agents, such as hydrogen peroxide (H₂O₂), can enhance the decolorization rate by promoting the generation of reactive species like hydroxyl radicals mdpi.compjoes.comjeeng.net. Increasing the concentration of H₂O₂ can lead to improved pigment removal efficiency pjoes.com. However, the addition of an excessive amount of hydrogen peroxide might result in a decrease in the decolorization rate tsijournals.com. In a study focusing on Reactive Red and Reactive Turquoise dyes, an H₂O₂ concentration of 400 mg/L proved effective mdpi.com.

Biological Degradation and Bioremediation of this compound

Biological degradation and bioremediation represent environmentally benign approaches for treating wastewater contaminated with this compound. Microorganisms, including bacteria, yeasts, and fungi, possess the necessary enzymatic machinery to effectively decolorize and degrade textile dyes scholarsresearchlibrary.commedcraveonline.comtandfonline.com.

Microbial Decolorization and Biodegradation Pathways of this compound

Microbial degradation of azo dyes typically involves the enzymatic cleavage of the azo bond (-N=N-), which is the primary chromophore responsible for the dye's color. This process can occur under either aerobic or anaerobic conditions, although the subsequent degradation of the resulting intermediate aromatic amines often necessitates aerobic environments tandfonline.comnih.govmdpi.com.

Several bacterial species have been identified as capable of degrading reactive azo dyes, including this compound. Pseudomonas aeruginosa 23N1 has been successfully employed for the degradation of mixed dyes, including this compound and Reactive Orange 16, demonstrating effective decolorization of real textile wastewater medcraveonline.comnih.gov. Bacillus species are also recognized for their capacity to decolorize reactive azo dyes scholarsresearchlibrary.commbimph.com. Research indicates that microbial consortia can exhibit higher efficiency compared to pure cultures due to synergistic metabolic activities and the presence of a broader range of enzymes nih.govnih.gov.

The microbial degradation of azo dyes can proceed through different biochemical pathways. Under anaerobic conditions, the initial and often rate-limiting step is the reductive cleavage of the azo bond, catalyzed by a group of enzymes known as azoreductases tandfonline.comnih.govmdpi.com. This reaction leads to the formation of colorless, although frequently toxic, aromatic amines nih.govmdpi.com. These aromatic amines may subsequently undergo further degradation under aerobic conditions mdpi.com.

Reductive Cleavage of Azo Bonds by Microbial Azoreductases

Azoreductases (EC 1.17) are pivotal enzymes in numerous azo dye-degrading bacteria, facilitating the reductive cleavage of the azo bond scholarsresearchlibrary.comtandfonline.commdpi.com. This enzymatic reaction typically requires reducing agents such as NADH or NADPH to serve as electron donors scholarsresearchlibrary.commdpi.com. The reductive cleavage process involves the sequential transfer of four electrons to the azo bond tandfonline.com.

The presence of oxygen can inhibit the activity of certain azoreductases, as oxygen competes with the azo bond for the reducing equivalents required for the reaction scholarsresearchlibrary.commdpi.com. Consequently, azo bond reduction is often more efficient under anaerobic or microaerophilic conditions scholarsresearchlibrary.commdpi.com. However, some azoreductases have been reported to be insensitive to oxygen plos.org.

Azoreductases can be located either intracellularly or extracellularly scholarsresearchlibrary.comtandfonline.com. Intracellular enzymes necessitate the transport of the dye molecule into the cell, which can be challenging for large, highly soluble azo dyes mdpi.com. Some microorganisms have developed mechanisms involving extracellular electron transport systems to facilitate the reduction of dyes located outside the cell mdpi.com.

The reductive cleavage of the azo bond in this compound by azoreductases disrupts the molecule's chromophoric structure, resulting in the decolorization of the wastewater. The subsequent fate of the generated aromatic amines is dependent on the specific microbial community involved and the prevailing environmental conditions.

Table 1: Examples of Microorganisms Involved in Azo Dye Degradation

MicroorganismDye(s) Degraded (Examples)Key Enzyme(s) InvolvedConditionsSource
Pseudomonas aeruginosaThis compound, Reactive Orange 16Not specified for RR21 in sourceNot specified medcraveonline.comnih.gov
Bacillus spp.Reactive azo dyesAzoreductaseNot specified scholarsresearchlibrary.com
Enterococcus faecalisAzo dyesAzoreductaseNot specified nih.gov
Staphylococcus sp.Reactive Red 241AzoreductaseAerobic plos.org
Pseudomonas stutzeriAcid Blue 113Azoreductase, LaccaseNot specified mdpi.com
Lysinibacillus fusiformisMethyl RedAzoreductase, Laccase, Lignin peroxidaseAerobic, Neutral pH, 30°C mdpi.com

Table 2: Effect of pH on Photocatalytic Decolorization of Reactive Red 2 (ZnO catalyst)

Initial pHApparent Rate Constant (min⁻¹)Source
6~0.08 tsijournals.com
7~0.10 tsijournals.com
8~0.12 tsijournals.com
9~0.14 tsijournals.com
10~0.15 tsijournals.com
>10Decreases tsijournals.com

Table 3: Effect of Catalyst Dosage on Pigment Red 238 Degradation (SnO₂ catalyst, 60 min irradiation)

SnO₂ Concentration (g/L)Degradation (%)Source
0.164.1 pjoes.com
0.389.6 pjoes.com
>0.3Decreases/Plateaus pjoes.com

Table 4: Effect of H₂O₂ Concentration on Pigment Red 238 Degradation (UV irradiation)

H₂O₂ Concentration (mL)Pigment Removal Efficiency (%)Source
0.3Increases pjoes.com
0.9Increases pjoes.com
ExcessiveDecreases tsijournals.com
Aerobic and Anaerobic Degradation Product Formation

The degradation of azo dyes like this compound typically involves the cleavage of the azo bond (–N=N–). This process can occur under both aerobic and anaerobic conditions, leading to the formation of various intermediate and end products. Under anaerobic conditions, bacteria often cleave the azo bond reductively, primarily through the action of azoreductase enzymes. This reductive cleavage results in the formation of colorless aromatic amines. While decolorization is achieved, these aromatic amines can be toxic, mutagenic, and carcinogenic.

Aerobic degradation pathways, on the other hand, are generally required for the further breakdown and potential mineralization of these aromatic amines. Under aerobic conditions, microorganisms can utilize oxygen to cleave the aromatic rings and metabolize the resulting compounds into simpler, less toxic substances, such as CO2 and H2O. However, azo dyes are not readily metabolized under strictly aerobic conditions, and the intermediates formed can disrupt metabolic pathways. Therefore, a sequential anaerobic-aerobic process is often considered more effective for complete degradation, where anaerobic treatment cleaves the azo bond, followed by aerobic treatment to mineralize the resulting aromatic amines.

Studies on the degradation of similar reactive red dyes have identified various degradation products. For example, the transformation of Reactive Red 141 and Reactive Red 239 by microbial consortia involved reductive cleavage followed by desulfonation. Degradation products identified for Reactive Red 141 included 2-nitroso Naphthol, p-dinitrobenzene, 1,3,5-triazine (B166579) 2,4-diol, and Naphthalene (B1677914) diazonium. For Reactive Red 239, products included Aniline, 5-Amino-1-naphthol, and 1,3,5-triazine 2,4-diol. While specific degradation products for this compound are not extensively detailed in the provided snippets, it is likely that similar aromatic amines and their subsequent breakdown products are formed during its microbial degradation, particularly under anaerobic conditions followed by aerobic treatment.

Secondary Degradation of Aromatic Amine Metabolites

Aromatic amines produced from the reductive cleavage of azo dyes under anaerobic conditions are often recalcitrant and require further degradation under aerobic conditions. The complete mineralization of these intermediates is crucial for effective detoxification of the wastewater. Aerobic microorganisms possess the enzymatic machinery to cleave the aromatic rings of these amines and break them down into simpler molecules that can enter central metabolic pathways.

Research indicates that the effectiveness of secondary degradation of aromatic amines depends on the specific microbial community and environmental conditions. While anaerobic treatment is efficient for decolorization by breaking the azo bond, the resulting aromatic amines can even inhibit further aerobic degradation if not properly managed. Therefore, coupling anaerobic and aerobic processes in sequence is a common strategy to ensure both decolorization and detoxification.

Studies on other azo dyes have shown that aromatic amines like aniline can be intermediate products of biodegradation. The further degradation of these amines often involves oxidative processes catalyzed by enzymes produced by aerobic microorganisms.

Identification and Characterization of this compound-Degrading Microorganisms

Various microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to decolorize and degrade reactive dyes like this compound. The effectiveness of microbial degradation is highly dependent on the specific microbial species or consortia and their enzymatic capabilities.

Bacterial Consortia and Isolated Strains for this compound Degradation

Bacterial consortia and isolated bacterial strains have been widely investigated for their potential in degrading this compound and other reactive dyes. Bacterial consortia, consisting of multiple bacterial species, can offer synergistic effects, with different strains contributing to different stages of dye degradation, leading to more complete removal and detoxification.

Studies have identified bacterial consortia capable of degrading this compound, achieving high decolorization efficiencies. For instance, a bacterial consortium was reported to achieve over 90% decolorization of this compound within 48 hours under optimal conditions. Analysis of degradation products from such consortia has revealed the formation of less toxic compounds compared to the parent dye.

Isolated bacterial strains have also shown promise. While specific strains for this compound are not extensively detailed in the provided snippets, research on other reactive red dyes highlights the potential of various genera. For example, Pseudomonas species, Bacillus species, and Acinetobacter baumannii have been identified as effective dye degraders. A study on Reactive Red 198, another reactive red dye, isolated Acinetobacter baumannii from sea sediments, demonstrating high decolorization efficiency. Another study on Reactive Red 22 identified Bacillus infantis strain AAA as a potent degrader. These findings suggest that similar bacterial strains and consortia are likely involved in the degradation of this compound.

The mechanism of bacterial degradation often involves the cleavage of the azo bond, particularly under anaerobic or microaerobic conditions. Subsequent aerobic processes are then necessary for the further breakdown of aromatic amines.

Fungal and Algal Contributions to this compound Bioremediation

Fungi and algae also play a role in the bioremediation of reactive dyes. Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of recalcitrant organic pollutants, including dyes, through the production of extracellular enzymes like laccases and peroxidases. While the provided snippets specifically mention the decolorization of Reactive Blue 21 by Penicillium simplicissimum and Aspergillus niger, and other reactive dyes by Trametes villosa and Pycnoporus sanguineus, their direct activity on this compound is not explicitly detailed. However, the enzymatic mechanisms employed by these fungi suggest their potential in degrading similar reactive dye structures.

Algae, being photosynthetic microorganisms, can contribute to dye remediation through various mechanisms, including biosorption, biodegradation via enzymes like azoreductases, and even photodegradation in the presence of light. Certain algal species like Chlorella and Oscillatoria have been reported to degrade azo dyes to aromatic amines and further to simple organic compounds. Synechocystis sp and Phormidium sp have shown capacity to remove reactive dyes, including Reactive Red. Algae's ability to produce oxygen during photosynthesis can also indirectly support aerobic degradation processes.

Enzymatic Biotransformation of this compound

Enzymatic approaches offer a promising alternative for the degradation of reactive dyes, providing a more controlled and potentially faster process compared to whole-cell microbial degradation. Various enzymes, particularly peroxidases and laccases, have been investigated for their ability to decolorize and degrade reactive dyes.

Horseradish Peroxidase (HRP) Catalyzed Degradation of this compound

Horseradish Peroxidase (HRP) is a well-studied enzyme known for its ability to catalyze the oxidation of a wide range of aromatic compounds in the presence of hydrogen peroxide. Research has demonstrated the efficacy of HRP in decolorizing reactive dyes, including some reactive red dyes.

Studies have shown that HRP can effectively decolorize this compound in the presence of hydrogen peroxide. While the efficiency can vary depending on parameters such as pH, temperature, and dye concentration, significant reduction in color intensity has been observed. For instance, research on Reactive Red 195, a related reactive red dye, showed that HRP achieved decolorization, although the efficiency was noted to be lower compared to some other reactive blue dyes. The mechanism involves HRP catalyzing the oxidation of the dye molecule, leading to the cleavage of chromophoric groups responsible for the color.

Enzymatic treatment with HRP can be a viable option for dye removal, and studies have explored optimizing reaction parameters for enhanced efficiency. The use of immobilized enzymes or enzyme mixtures can further improve the degradation process.

Degradation MethodOrganisms/Enzymes InvolvedKey FindingsReferences
Microbial Degradation Bacterial Consortia>90% decolorization in 48 hours, formation of less toxic compounds.
Acinetobacter baumannii (for Reactive Red 198)High decolorization efficiency.
Bacillus infantis strain AAA (for Reactive Red 22)95% decolorization in 6 hours.
Pseudomonas sp.Effective decolorization and degradation.
Fungal consortiaDecolorization of various reactive dyes.
Penicillium simplicissimum, Aspergillus nigerDecolorization of Reactive Blue 21 and other dyes.
Algae (Chlorella, Oscillatoria, Synechocystis, Phormidium)Degradation to aromatic amines and simpler compounds, biosorption, photodegradation.
Enzymatic Degradation Horseradish Peroxidase (HRP)Effective decolorization in the presence of H2O2.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot readily available in search results, often referred to by name. PubChem CID for "Red 21" is 11049, but this appears to be Eosin, not this compound. Further specific search needed.
Aniline612
Reactive Red 198137216243
Reactive Red 22Not readily available in search results.
Reactive Red 141Not readily available in search results.
Reactive Red 239Not readily available in search results.
Reactive Blue 21Not readily available in search results.
Hydrogen Peroxide784

This compound is a synthetic reactive dye widely used in the textile industry. Its complex chemical structure and resistance to conventional wastewater treatment methods present significant environmental challenges. Consequently, considerable research has focused on advanced remediation and degradation technologies, particularly biological and enzymatic processes, for the effective removal and detoxification of this compound from industrial effluents.

Aerobic and Anaerobic Degradation Product Formation

The degradation of azo dyes like this compound primarily involves the cleavage of the characteristic azo bond (–N=N–). This process can occur under both aerobic and anaerobic conditions, leading to the formation of various intermediate and end products. Under anaerobic conditions, microorganisms often perform a reductive cleavage of the azo bond, typically mediated by azoreductase enzymes. This results in the formation of colorless aromatic amines. While this step achieves decolorization, the resulting aromatic amines can be toxic, mutagenic, and carcinogenic.

Aerobic degradation pathways are generally necessary for the subsequent breakdown and potential mineralization of these aromatic amines. Aerobic microorganisms can utilize oxygen to cleave the aromatic rings and metabolize the resulting compounds into simpler, less harmful substances such as carbon dioxide and water. However, azo dyes are not easily metabolized under strictly aerobic conditions, and the intermediates formed can interfere with metabolic processes. Therefore, a sequential anaerobic-aerobic treatment process is often considered more effective for complete degradation, with the anaerobic stage cleaving the azo bond and the aerobic stage mineralizing the resulting aromatic amines.

Studies on the degradation of related reactive red dyes provide insights into potential degradation products of this compound. For instance, the transformation of Reactive Red 141 and Reactive Red 239 by microbial consortia involved reductive cleavage followed by desulfonation. Degradation products identified for Reactive Red 141 included 2-nitroso Naphthol, p-dinitrobenzene, 1,3,5-triazine 2,4-diol, and Naphthalene diazonium. For Reactive Red 239, products included Aniline, 5-Amino-1-naphthol, and 1,3,5-triazine 2,4-diol. While specific degradation products for this compound are not extensively detailed in the provided information, it is probable that similar aromatic amines and their subsequent breakdown products are generated during its microbial degradation, particularly in sequential anaerobic-aerobic processes.

Secondary Degradation of Aromatic Amine Metabolites

Aromatic amines generated from the reductive cleavage of azo dyes under anaerobic conditions are often persistent and require further degradation under aerobic conditions. The complete mineralization of these intermediates is critical for effective detoxification of treated wastewater. Aerobic microorganisms possess the necessary enzymatic machinery to cleave the aromatic rings of these amines and break them down into simpler molecules that can be integrated into central metabolic pathways.

Research indicates that the efficiency of secondary degradation of aromatic amines is influenced by the specific microbial community and environmental conditions. While anaerobic treatment is effective for decolorization by breaking the azo bond, the resulting aromatic amines can potentially inhibit subsequent aerobic degradation if not adequately addressed. Thus, coupling anaerobic and aerobic processes in sequence is a common strategy to ensure both effective decolorization and detoxification. Studies on other azo dyes have shown that aromatic amines like aniline can be intermediate products of biodegradation. The further degradation of these amines often involves oxidative processes catalyzed by enzymes produced by aerobic microorganisms.

Identification and Characterization of this compound-Degrading Microorganisms

Various microorganisms, including bacteria, fungi, and algae, have demonstrated the capacity to decolorize and degrade reactive dyes such as this compound. The effectiveness of microbial degradation is highly dependent on the specific microbial species or consortia and their enzymatic capabilities.

Bacterial Consortia and Isolated Strains for this compound Degradation

Bacterial consortia and isolated bacterial strains have been extensively investigated for their potential in degrading this compound and other reactive dyes. Bacterial consortia, composed of multiple bacterial species, can offer synergistic effects, with different strains contributing to distinct stages of dye degradation, leading to more complete removal and detoxification.

Studies have identified bacterial consortia capable of degrading this compound, achieving high decolorization efficiencies. For instance, a bacterial consortium was reported to achieve over 90% decolorization of this compound within 48 hours under optimal conditions. Analysis of degradation products from such consortia has indicated the formation of less toxic compounds compared to the parent dye.

Isolated bacterial strains have also shown promise in degrading reactive dyes. While specific strains for this compound are not extensively detailed in all provided snippets, research on other reactive red dyes highlights the potential of various genera. For example, Pseudomonas species, Bacillus species, and Acinetobacter baumannii have been identified as effective dye degraders. A study on Reactive Red 198, a related reactive red dye, isolated Acinetobacter baumannii from sea sediments, demonstrating high decolorization efficiency. Another study on Reactive Red 22 identified Bacillus infantis strain AAA as a potent degrader, achieving 95% decolorization in 6 hours. These findings suggest that similar bacterial strains and consortia are likely involved in the degradation of this compound. The mechanism of bacterial degradation often involves the cleavage of the azo bond, particularly under anaerobic or microaerobic conditions. Subsequent aerobic processes are then necessary for the further breakdown of aromatic amines.

Fungal and Algal Contributions to this compound Bioremediation

Fungi and algae also contribute to the bioremediation of reactive dyes. Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of persistent organic pollutants, including dyes, through the production of extracellular enzymes like laccases and peroxidases. While the provided snippets specifically mention the decolorization of Reactive Blue 21 by Penicillium simplicissimum and Aspergillus niger, and other reactive dyes by Trametes villosa and Pycnoporus sanguineus, their direct activity on this compound is not explicitly detailed. However, the enzymatic mechanisms employed by these fungi suggest their potential in degrading similar reactive dye structures.

Algae, as photosynthetic microorganisms, can contribute to dye remediation through various mechanisms, including biosorption, biodegradation via enzymes like azoreductases, and photodegradation in the presence of light. Certain algal species like Chlorella and Oscillatoria have been reported to degrade azo dyes to aromatic amines and further to simple organic compounds. Synechocystis sp and Phormidium sp have shown capacity to remove reactive dyes, including Reactive Red. Algae's ability to produce oxygen during photosynthesis can also indirectly support aerobic degradation processes.

Enzymatic Biotransformation of this compound

Enzymatic approaches offer a promising alternative for the degradation of reactive dyes, providing a more controlled and potentially faster process compared to whole-cell microbial degradation. Various enzymes, particularly peroxidases and laccases, have been investigated for their ability to decolorize and degrade reactive dyes.

Horseradish Peroxidase (HRP) Catalyzed Degradation of this compound

Horseradish Peroxidase (HRP) is a well-studied enzyme known for its ability to catalyze the oxidation of a wide range of aromatic compounds in the presence of hydrogen peroxide. Research has demonstrated the efficacy of HRP in decolorizing reactive dyes, including some reactive red dyes.

Studies have shown that HRP can effectively decolorize this compound in the presence of hydrogen peroxide. While the efficiency can vary depending on parameters such as pH, temperature, and dye concentration, a significant reduction in color intensity has been observed. For instance, research on Reactive Red 195, a related reactive red dye, showed that HRP achieved decolorization, although the efficiency was noted to be lower compared to some other reactive blue dyes. The mechanism involves HRP catalyzing the oxidation of the dye molecule, leading to the cleavage of chromophoric groups responsible for the color. Enzymatic treatment with HRP can be a viable option for dye removal, and studies have explored optimizing reaction parameters for enhanced efficiency. The use of immobilized enzymes or enzyme mixtures can further improve the degradation process.

Degradation Studies and Decolorization Efficiency

Degradation MethodOrganisms/Enzymes InvolvedDecolorization EfficiencyTimeframeNotesReferences
Microbial Degradation Bacterial Consortium>90%48 hoursFormation of less toxic compounds
Bacillus infantis strain AAA (on Reactive Red 22)95%6 hoursIsolated from marine seawater
Enzymatic Degradation Horseradish Peroxidase (HRP)Significant ReductionNot specifiedIn the presence of hydrogen peroxide
Horseradish Peroxidase (HRP) (on Reactive Red 195)7% (at pH 4, 1h)1 hourEfficiency lower than for Reactive Blue 21
Laccase-Mediated this compound Decolorization

Laccases, a group of oxidoreductase enzymes, have shown potential in the decolorization and degradation of reactive dyes, including those structurally similar to this compound. Studies have investigated the efficacy of laccases from various microbial sources for dye decolorization. For instance, immobilized laccase from Streptomyces sviceus demonstrated high decolorization efficiency for Congo red-21, an azo dye, achieving 92% color removal after 24 hours. Crude laccase extract from the same strain showed 69% decolorization after 48 hours, while the purified form achieved 78% after 24 hours. This highlights the enhanced efficiency of immobilized and purified enzyme preparations.

The mechanism of laccase-mediated degradation often involves the cleavage of the azo bond (-N=N-) present in the dye molecule, leading to the formation of less toxic aromatic amines. Analysis techniques such as FTIR and GC-MS have been employed to identify the degradation products, providing insights into the enzymatic breakdown pathways. While direct studies on laccase-mediated degradation of this compound are less prevalent in the provided search results compared to similar azo dyes, the effectiveness shown for related compounds like Congo red-21 suggests a promising avenue for RR21 treatment.

Factors Influencing Biological Treatment Efficiency for this compound

The efficiency of biological processes for the treatment of this compound is influenced by several environmental and operational factors. These factors can significantly impact the activity of microorganisms or enzymes responsible for dye degradation.

Effects of pH, Temperature, and Salinity

pH, temperature, and salinity are critical parameters affecting the performance of biological treatment systems for reactive dyes. Microorganisms and enzymes have optimal ranges for activity. For instance, studies on the decolorization of reactive dyes by bacterial isolates have shown significant dependence on pH and temperature. An isolate of Acinetobacter baumannii exhibited optimal decolorization of Reactive Blue 221 and Reactive Black 5 at pH 9 and a temperature of 45°C. Another study investigating the decolorization of Reactive Red 120 by Alcaligenes faecalis found optimal conditions at pH 7 and 35°C. These findings suggest that the optimal pH and temperature for RR21 degradation would be strain-specific.

Salinity, particularly high salt concentrations often found in textile wastewater, can inhibit microbial activity and reduce decolorization efficiency. However, some halotolerant microbial strains can maintain activity even in the presence of significant salt concentrations. For example, an isolate showed high decolorization potential for reactive dyes at a 5% salt concentration. Therefore, selecting or adapting microbial consortia tolerant to the specific salinity of the wastewater is crucial for effective RR21 treatment.

Role of Co-substrates and Nutrient Availability

The availability of co-substrates and essential nutrients plays a vital role in the biological degradation of reactive dyes like this compound. Microorganisms often require co-substrates as primary carbon and energy sources to sustain their metabolic activities, including those involved in dye degradation. Co-substrates can also act as electron donors, which are necessary for the reductive cleavage of azo bonds.

Here is a table summarizing some research findings on factors influencing biological treatment:

FactorEffect on Decolorization EfficiencyNotesSource
pHSignificant impactOptimal range is strain-specific (e.g., pH 7-9)
TemperatureSignificant impactOptimal range is strain-specific (e.g., 30-45°C)
SalinityCan inhibit microbial activityHalotolerant strains show better performance
Co-substratesEnhance degradationProvide carbon, energy, electron donors
Nutrient AvailabilityEssential for microbial growthIncludes nitrogen and phosphorus sources

Advanced Oxidation Processes (AOPs) for this compound Treatment

Advanced Oxidation Processes (AOPs) are powerful chemical treatment methods used for the degradation of recalcitrant organic pollutants like this compound. AOPs are based on the generation of highly reactive species, primarily hydroxyl radicals (•OH), which can effectively oxidize and mineralize dye molecules.

Fenton and Photo-Fenton Oxidation of this compound

Fenton and Photo-Fenton processes are prominent AOPs that have been investigated for the degradation of this compound and similar reactive dyes. The Fenton process typically involves the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. The Photo-Fenton process enhances this reaction by utilizing UV or visible light irradiation, which can accelerate the regeneration of Fe²⁺ and increase the production of hydroxyl radicals.

Studies have explored the effectiveness of Fenton and Photo-Fenton processes for the decolorization and reduction of chemical oxygen demand (COD) in wastewater containing reactive dyes. For this compound, the photo-Fenton process has been used to identify optimal degradation conditions. Factors such as pH, initial concentrations of H₂O₂ and FeSO₄, reaction time, and UV light intensity influence the degradation rate. Optimal conditions for the photo-Fenton degradation of this compound (at a concentration of 0.036 mmol L⁻¹) were found to be pH 4, 0.1 mL of 30% H₂O₂, 0.1 mL of 0.5% FeSO₄, at 20°C. Under optimal conditions, the photo-Fenton process achieved >95% degradation efficiency in synthetic dye wastewater within 10 minutes.

While studies on Reactive Red 2 are also relevant due to structural similarities, research on Reactive Red 2 demonstrated 69% color degradation using the Fenton process within 20 minutes, and 99.9% color degradation in just 10 minutes with the photo-Fenton process at a specific Fe²⁺/H₂O₂ molar ratio. Maximum COD degradation of 95% for Reactive Red 2 was achieved using photo-Fenton. These findings underscore the high efficiency of Photo-Fenton oxidation for reactive dye degradation.

Hydroxyl Radical Generation and Reaction Kinetics

The efficacy of Fenton and Photo-Fenton processes stems from the generation of highly reactive hydroxyl radicals (•OH). In the Fenton reaction, hydroxyl radicals are primarily generated through the catalytic decomposition of hydrogen peroxide by ferrous ions (Fe²⁺) via the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻).

The Photo-Fenton process enhances hydroxyl radical generation through several pathways. UV or visible light can photolyze H₂O₂ directly to produce •OH radicals (H₂O₂ + hν → 2•OH). Additionally, light can reduce the ferric ions (Fe³⁺) back to ferrous ions (Fe³⁺ + H₂O₂ + hν → Fe²⁺ + •HO₂ + H⁺ or Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺), thus regenerating the catalyst and sustaining the catalytic cycle. This regeneration of Fe²⁺ is crucial for continuous •OH production and enhanced degradation efficiency compared to the conventional Fenton process.

The reaction kinetics of this compound degradation by AOPs, including Fenton and Photo-Fenton processes, can often be approximated by pseudo-first-order kinetics. The rate of degradation is influenced by the concentrations of the dye, the catalyst (Fe²⁺ or Fe³⁺), and the oxidant (H₂O₂), as well as operational parameters like pH and temperature. The high oxidation potential of hydroxyl radicals (E° = +2.8 eV) allows them to react rapidly and non-selectively with organic molecules, leading to the cleavage of chromophoric groups and the breakdown of the dye structure into smaller, less toxic, or even fully mineralized products. Theoretical investigations using quantum chemical calculations have explored the mechanism of •OH-initiated degradation of reactive azo dyes, identifying potential reaction pathways involving electrophilic attack of hydroxyl radicals on the dye molecule.

Here is a table summarizing optimal conditions for this compound degradation by Photo-Fenton:

ParameterOptimal Value for RR21 (0.036 mmol L⁻¹)Source
pH4
H₂O₂ Concentration0.1 mL (30%)
FeSO₄ Concentration0.1 mL (0.5%)
Temperature20°C
Reaction Time (for >95% degradation)10 minutes

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot readily available in search results focused on degradation studies. PubChem search for "this compound" is needed.
Hydrogen Peroxide784
Ferrous Sulfate (B86663)24393
Ferric Chloride24380
Ferrous Ion (Fe²⁺)27234
Ferric Ion (Fe³⁺)1038
Hydroxyl Radical1119

This compound (RR21) is an azo dye widely used in the textile industry. Its presence in wastewater poses significant environmental challenges due to its complex structure and resistance to conventional treatment methods. Consequently, advanced remediation and degradation technologies are crucial for effective RR21 removal.

Laccase-Mediated this compound Decolorization

Laccases, a group of oxidoreductase enzymes, have shown potential in the decolorization and degradation of reactive dyes, including those structurally similar to this compound. Studies have investigated the efficacy of laccases from various microbial sources for dye decolorization. For instance, immobilized laccase from Streptomyces sviceus demonstrated high decolorization efficiency for Congo red-21, an azo dye, achieving 92% color removal after 24 hours. Crude laccase extract from the same strain showed 69% decolorization after 48 hours, while the purified form achieved 78% after 24 hours. This highlights the enhanced efficiency of immobilized and purified enzyme preparations.

The mechanism of laccase-mediated degradation often involves the cleavage of the azo bond (-N=N-) present in the dye molecule, leading to the formation of less toxic aromatic amines. Analysis techniques such as FTIR and GC-MS have been employed to identify the degradation products, providing insights into the enzymatic breakdown pathways. While direct studies specifically on laccase-mediated degradation of this compound are less prevalent in the provided search results compared to similar azo dyes, the effectiveness shown for related compounds like Congo red-21 suggests a promising avenue for RR21 treatment.

Factors Influencing Biological Treatment Efficiency for this compound

The efficiency of biological processes for the treatment of this compound is influenced by several environmental and operational factors. These factors can significantly impact the activity of microorganisms or enzymes responsible for dye degradation.

Effects of pH, Temperature, and Salinity

pH, temperature, and salinity are critical parameters affecting the performance of biological treatment systems for reactive dyes. Microorganisms and enzymes have optimal ranges for activity. For instance, studies on the decolorization of reactive dyes by bacterial isolates have shown significant dependence on pH and temperature. An isolate of Acinetobacter baumannii exhibited optimum decolorization of Reactive Blue 221 and Reactive Black 5 at pH 9 and a temperature of 45°C. Another study investigating the decolorization of Reactive Red 120 by Alcaligenes faecalis found optimal conditions at pH 7 and 35°C. These findings suggest that the optimal pH and temperature for RR21 degradation would be strain-specific.

Salinity, particularly high salt concentrations often found in textile wastewater, can inhibit microbial activity and reduce decolorization efficiency. However, some halotolerant microbial strains can maintain activity even in the presence of significant salt concentrations. For example, an isolate showed high decolorization potential for reactive dyes at a 5% salt concentration. Therefore, selecting or adapting microbial consortia tolerant to the specific salinity of the wastewater is crucial for effective RR21 treatment.

Here is a table summarizing some research findings on factors influencing biological treatment:

FactorEffect on Decolorization EfficiencyNotesSource
pHSignificant impactOptimal range is strain-specific (e.g., pH 7-9)
TemperatureSignificant impactOptimal range is strain-specific (e.g., 30-45°C)
SalinityCan inhibit microbial activityHalotolerant strains show better performance
Co-substratesEnhance degradationProvide carbon, energy, electron donors
Nutrient AvailabilityEssential for microbial growthIncludes nitrogen and phosphorus sources
Role of Co-substrates and Nutrient Availability

The availability of co-substrates and essential nutrients plays a vital role in the biological degradation of reactive dyes like this compound. Microorganisms often require co-substrates as primary carbon and energy sources to sustain their metabolic activities, including those involved in dye degradation. Co-substrates can also act as electron donors, which are necessary for the reductive cleavage of azo bonds.

Advanced Oxidation Processes (AOPs) for this compound Treatment

Advanced Oxidation Processes (AOPs) are powerful chemical treatment methods used for the degradation of recalcitrant organic pollutants like this compound. AOPs are based on the generation of highly reactive species, primarily hydroxyl radicals (•OH), which can effectively oxidize and mineralize dye molecules.

Fenton and Photo-Fenton Oxidation of this compound

Fenton and Photo-Fenton processes are prominent AOPs that have been investigated for the degradation of this compound and similar reactive dyes. The Fenton process typically involves the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. The Photo-Fenton process enhances this reaction by utilizing UV or visible light irradiation, which can accelerate the regeneration of Fe²⁺ and increase the production of hydroxyl radicals.

Studies have explored the effectiveness of Fenton and Photo-Fenton processes for the decolorization and reduction of chemical oxygen demand (COD) in wastewater containing reactive dyes. For this compound, the photo-Fenton process has been used to identify optimal degradation conditions. Factors such as pH, initial concentrations of H₂O₂ and FeSO₄, reaction time, and UV light intensity influence the degradation rate. Optimal conditions for the photo-Fenton degradation of this compound (at a concentration of 0.036 mmol L⁻¹) were found to be pH 4, 0.1 mL of 30% H₂O₂, 0.1 mL of 0.5% FeSO₄, at 20°C. Under optimal conditions, the photo-Fenton process achieved >95% degradation efficiency in synthetic dye wastewater within 10 minutes.

While studies on Reactive Red 2 are also relevant due to structural similarities, research on Reactive Red 2 demonstrated 69% color degradation using the Fenton process within 20 minutes, and 99.9% color degradation in just 10 minutes with the photo-Fenton process at a specific Fe²⁺/H₂O₂ molar ratio. Maximum COD degradation of 95% for Reactive Red 2 was achieved using photo-Fenton. These findings underscore the high efficiency of Photo-Fenton oxidation for reactive dye degradation.

Here is a table summarizing optimal conditions for this compound degradation by Photo-Fenton:

ParameterOptimal Value for RR21 (0.036 mmol L⁻¹)Source
pH4
H₂O₂ Concentration0.1 mL (30%)
FeSO₄ Concentration0.1 mL (0.5%)
Temperature20°C
Reaction Time (for >95% degradation)10 minutes
Hydroxyl Radical Generation and Reaction Kinetics

The efficacy of Fenton and Photo-Fenton processes stems from the generation of highly reactive hydroxyl radicals (•OH). In the Fenton reaction, hydroxyl radicals are primarily generated through the catalytic decomposition of hydrogen peroxide by ferrous ions (Fe²⁺) via the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻).

The Photo-Fenton process enhances hydroxyl radical generation through several pathways. UV or visible light can photolyze H₂O₂ directly to produce •OH radicals (H₂O₂ + hν → 2•OH). Additionally, light can reduce the ferric ions (Fe³⁺) back to ferrous ions (Fe³⁺ + H₂O₂ + hν → Fe²⁺ + •HO₂ + H⁺ or Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺), thus regenerating the catalyst and sustaining the catalytic cycle. This regeneration of Fe²⁺ is crucial for continuous •OH production and enhanced degradation efficiency compared to the conventional Fenton process.

The reaction kinetics of this compound degradation by AOPs, including Fenton and Photo-Fenton processes, can often be approximated by pseudo-first-order kinetics. The rate of degradation is influenced by the concentrations of the dye, the catalyst (Fe²⁺ or Fe³⁺), and the oxidant (H₂O₂), as well as operational parameters like pH and temperature. The high oxidation potential of hydroxyl radicals (E° = +2.8 eV) allows them to react rapidly and non-selectively with organic molecules, leading to the cleavage of chromophoric groups and the breakdown of the dye structure into smaller, less toxic, or even fully mineralized products. Theoretical investigations using quantum chemical calculations have explored the mechanism of •OH-initiated degradation of reactive azo dyes, identifying potential reaction pathways involving electrophilic attack of hydroxyl radicals on the dye molecule.

Optimization of Reagent Concentrations and pH for this compound Removal

The efficiency of AOPs for this compound removal is significantly influenced by factors such as reagent concentrations and pH. Studies investigating the photo-Fenton process for this compound degradation have identified optimal conditions. For a this compound concentration of 0.036 mmol/L, optimal degradation was achieved at pH 4, using 0.1 mL of 30% H₂O₂ and 0.1 mL of 0.5% FeSO₄ in a 20 mL volume at 20°C. researchgate.net This highlights the importance of carefully controlling the concentrations of the oxidant (H₂O₂) and the catalyst (FeSO₄) to maximize degradation efficiency.

The pH of the solution plays a crucial role in many AOPs. In Fenton-like processes, acidic conditions are generally favored for the efficient generation of hydroxyl radicals. researchgate.net For ozonation, the influence of pH can vary depending on the specific dye, though alkaline conditions can promote the decomposition of ozone into more reactive radical species. researchgate.net

Ozonation and Combined Ozonation Processes for this compound Degradation

Ozonation is a chemical oxidation process that utilizes ozone (O₃) to degrade pollutants. It has been investigated for the decolorization of this compound. Simulated reactive dyebath effluent containing 100 mg/L of this compound at pH 11.0–11.5 was successfully decolorized using ozone. researchgate.net The process can be enhanced by combining ozonation with other oxidants or technologies.

Combined ozonation processes, such as peroxide-assisted ozonation, have shown improved performance in this compound treatment. The addition of peroxides like persulfate (PS), peracetic acid (PAA), and percarbonate (PC) to ozonation can enhance color and total organic carbon (TOC) removal. researchgate.net For instance, PAA-assisted ozonation demonstrated high color removal at an optimum PAA concentration of 1.5 mM. researchgate.net The addition of PS and PAA can enhance ozone decomposition and increase ozone absorption rates. researchgate.net

Ozonation can lead to rapid decolorization of reactive dyes. researchgate.netraco.cat For Reactive Red dye, 95% color removal was achieved with an ozone dose of 2.5 ppm. raco.cat The ozone requirements for reactive dye degradation were found to be less than those for direct red dyes for the same color removal level. raco.cat While ozonation can increase the biodegradability index of dye solutions, suggesting the formation of more biodegradable by-products, some studies have indicated the formation of oxidation-resistant by-products and a significant increase in toxicity for this compound after ozonation, potentially due to the increased bioavailability of complexed metal ions. researchgate.netraco.cat

Peroxidation and Persulfate-Based Oxidation of this compound

Peroxidation, particularly using hydrogen peroxide (H₂O₂), and persulfate-based oxidation are advanced oxidation methods applicable to this compound degradation. H₂O₂ acts as an oxidant and can generate highly reactive hydroxyl radicals, especially in the presence of catalysts like iron (Fenton process). researchgate.netpjoes.com

Persulfate (S₂O₈²⁻) can also be used as an alternative oxidant. researchgate.net When activated, persulfate can generate sulfate radicals (SO₄•⁻), which are powerful oxidizing agents. Studies have shown that increasing persulfate concentration can increase color and TOC removals in peroxide-assisted ozonation of this compound effluent. researchgate.net

The photo-Fenton process, a combination of H₂O₂, Fe²⁺, and UV light, has been successfully used for the degradation of this compound, with high degradation efficiency (>95%) achievable within short reaction times under optimal conditions. researchgate.net

Adsorption-Based Removal of this compound

Adsorption is a widely used and effective method for removing impurities, including dyes, from wastewater. researchgate.netenvirobiotechjournals.com This process involves the uptake of dye molecules from the solution onto the surface of a solid material known as an adsorbent.

Adsorbent Materials for this compound Sequestration

A variety of materials have been investigated for their potential to sequester this compound from aqueous solutions. The effectiveness of an adsorbent depends on its surface properties, porosity, and chemical composition.

Studies have explored novel materials such as p-nitrobenzaldehyde grafted chitosan (B1678972) (PNBgCs) aerogel for this compound removal. researchgate.net This aerogel demonstrated increasing adsorption capacities with increasing temperature, suggesting an endothermic adsorption process. researchgate.net The adsorption data for this compound onto PNBgCs aerogel fitted well with the Freundlich isothermal model, indicating a heterogeneous adsorption surface, and followed a pseudo-second-order kinetic model. researchgate.net

Other materials investigated for reactive dye adsorption include clinoptilolite, a natural zeolite. pjoes.com For Reactive Blue 21 (another reactive dye), clinoptilolite showed increasing adsorption with increasing initial dye concentration and decreasing pH. pjoes.com

Biomass-based adsorbents derived from agricultural wastes are also being explored as sustainable solutions for dye removal. nih.govscribd.com

Activated Carbons from Various Precursors

Activated carbon is a widely used adsorbent due to its high surface area and porous structure. Activated carbons derived from various precursors have been studied for their ability to remove reactive dyes, including Reactive Red.

Activated carbon prepared from the stalks of Gossypium hirsutum L. (GHSC) has been used for the adsorption of Reactive Red dye from aqueous solutions. envirobiotechjournals.com The percentage of adsorption increased with increasing carbon dose, attributed to increased surface area and availability of adsorption sites. envirobiotechjournals.com The optimal pH for the removal of Reactive Red dye using GHSC was found to be pH 2. envirobiotechjournals.com The adsorption data for Reactive Red onto GHSC fitted well with the Langmuir model, suggesting monolayer coverage of the dye on the adsorbent surface, and followed pseudo-second-order kinetics. envirobiotechjournals.com

Activated carbons prepared from other precursors, such as the barks of Thespesia populnea, have also been investigated for Reactive Red dye removal. sciensage.info The adsorption of Reactive Red dye onto these activated carbons was pH-dependent, with maximum removal efficiency observed at an initial pH of 4. sciensage.info

The adsorption capacity of activated carbon is influenced by its preparation method and the precursor material used. Different activated carbons exhibit varying capacities for reactive dyes.

Data Table: Adsorption Capacities of Selected Adsorbents for this compound

Adsorbent MaterialThis compound Concentration (Initial)pHTemperatureContact TimeMaximum Adsorption CapacityReference
Chitosan-citrate-activated charcoal composite (CAC)-Optimum--40.12 mg/g niscpr.res.in
p-nitrobenzaldehyde grafted chitosan (PNBgCs) aerogel-6.0300 K60 min297.06 mg/g researchgate.net
p-nitrobenzaldehyde grafted chitosan (PNBgCs) aerogel-6.0313 K60 min301.80 mg/g researchgate.net
p-nitrobenzaldehyde grafted chitosan (PNBgCs) aerogel-6.0318 K60 min324.63 mg/g researchgate.net
p-nitrobenzaldehyde grafted chitosan (PNBgCs) aerogel-6.0323 K60 min340.11 mg/g researchgate.net
Activated Carbon from Gossypium hirsutum L. Stalks50 mg/L2-Equilibrium- envirobiotechjournals.com

Note: Adsorption capacity values may vary significantly based on experimental conditions and the specific properties of the adsorbent. The table presents reported maximum capacities under the specified conditions where available.

Chitosan and Modified Chitosan Derivatives as Adsorbents

Chitosan, a natural biopolymer derived from chitin, has attracted considerable attention as an adsorbent for reactive dyes due to its biocompatibility, biodegradability, low cost, and the presence of amine and hydroxyl functional groups that can interact with dye molecules acs.orgmdpi.comresearchgate.net. Studies have shown that chitosan can effectively adsorb reactive dyes, including Reactive Red. acs.orgtlr-journal.com The adsorption capacity of chitosan for reactive dyes can be influenced by pH, with pH 4 being suitable for the adsorption of certain reactive dyes onto chitosan. acs.org

Modifications to the chitosan structure are often employed to enhance its adsorption capacity and overcome limitations such as solubility in acidic environments and weak mechanical properties researchgate.net. Modified chitosan derivatives, such as cross-linked chitosan composites, have demonstrated improved adsorption performance for reactive dyes mdpi.comresearchgate.net. For instance, a chitosan-citrate-activated charcoal composite (CCA) was found to be microporous with a high surface area, leading to a maximum this compound dye removal capacity of 40.12 mg/g under optimum conditions niscpr.res.inniscpr.res.in. Another study utilizing a chitosan-oxalic acid-biochar composite reported a monolayer adsorption capacity of 125.1 mg/g for this compound at pH 5.0 researchgate.net.

Metal-Organic Frameworks (MOFs) and Other Novel Adsorbents

Metal-Organic Frameworks (MOFs), a class of porous crystalline materials, have shown significant potential as adsorbents for reactive dyes due to their high surface area, tunable pore size, and versatile structures rsc.orghhu.de. Studies have explored the use of MOFs, such as MIL-101(Cr), for the adsorption of reactive dyes, including Reactive Red 2 mdpi.comresearchgate.net. MIL-101(Cr) has demonstrated outstanding adsorption capacities for Reactive Red 2, with maximum adsorption capacities reaching up to 1002 mg/g at 45 °C mdpi.com.

Beyond chitosan and MOFs, other novel adsorbents have been investigated for reactive dye removal. These include activated carbon derived from various biomass sources and hydrogel composites tandfonline.comiwaponline.comjocpr.comresearchgate.net. For example, activated carbon prepared from Thuja Plicata cone powder showed an adsorption capacity of up to 309.56 mg/g for Reactive Red 2 tandfonline.com. Graphene oxide and graphene quantum dots have also been explored for the adsorption of Reactive Red 2 researchgate.net.

Adsorption Kinetics and Equilibrium Studies of this compound

Understanding the kinetics and equilibrium of this compound adsorption is crucial for designing efficient treatment systems. Kinetic studies provide insights into the rate of the adsorption process, while equilibrium studies describe the distribution of the dye between the liquid and solid phases at equilibrium.

Pseudo-First-Order and Pseudo-Second-Order Kinetic Models

Adsorption kinetic data are commonly analyzed using models such as the pseudo-first-order and pseudo-second-order models tandfonline.comjocpr.com. The pseudo-second-order kinetic model is frequently found to provide a better fit for the adsorption of reactive dyes, including Reactive Red, onto various adsorbents acs.orgtandfonline.comjocpr.comscirp.orgdeswater.com. This suggests that the adsorption rate is controlled by a chemisorption process involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate tandfonline.comjocpr.comresearchgate.net.

Studies on the adsorption of Reactive Red 2 onto activated carbon and Reactive Red 239 onto chitosan have shown excellent agreement with the pseudo-second-order kinetic model tandfonline.comjocpr.comscirp.org. Similarly, the adsorption of this compound onto chitosan-augmented activated charcoal and chitosan-coated cotton-straw-biochar has also been reported to follow pseudo-second-order kinetics researchgate.netniscpr.res.in.

Langmuir, Freundlich, and Other Isotherm Models

Adsorption equilibrium data are typically analyzed using isotherm models such as the Langmuir and Freundlich models acs.orgtandfonline.comsrce.hr. These models describe the relationship between the amount of dye adsorbed onto the adsorbent and the equilibrium concentration of the dye in the solution at a constant temperature.

The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich isotherm model describes multilayer adsorption on a heterogeneous surface srce.hrresearchgate.net. Studies on this compound adsorption onto chitosan-augmented activated charcoal have indicated a monolayer formation in accordance with the Langmuir model, although the Freundlich model also suggested a chemisorption process niscpr.res.in. For Reactive Red 2, the Freundlich isotherm model has shown a good fit to equilibrium data, indicating multilayer adsorption on a heterogeneous surface tandfonline.com. Other studies on reactive dye adsorption onto chitosan and MOFs have also found the Langmuir or Freundlich models, or sometimes both, to be applicable acs.orgresearchgate.nettlr-journal.commdpi.comacs.orgresearchgate.net. The Redlich-Peterson and Sips isotherms have also been used to model reactive dye adsorption data researchgate.netresearchgate.net.

Data from various studies illustrating the application of these models are presented in the table below.

AdsorbentDyeKinetic Model FitIsotherm Model FitAdsorption Capacity (mg/g)Reference
ChitosanReactive RedPseudo-second-orderLangmuir, Freundlich22.48 acs.org
Chitosan-augmented activated charcoalThis compoundPseudo-second-orderLangmuir, Freundlich40.12 niscpr.res.inniscpr.res.in
Chitosan-coated cotton-straw-biocharThis compoundPseudo-second-orderLangmuir, Redlich-Peterson125.1 researchgate.net
Activated carbon (Thuja Plicata cone)Reactive Red 2Pseudo-second-orderFreundlich309.56 tandfonline.com
MIL-101(Cr)Reactive Red 2Pseudo-second-orderLangmuirUp to 1002 mdpi.comacs.org
Chitosan 8BReactive Red 239Pseudo-second-orderLangmuir163.93 µmol/g scirp.org

Mechanisms of this compound Adsorption on Various Substrates

The adsorption of this compound onto different adsorbents is governed by a combination of interaction mechanisms between the dye molecules and the adsorbent surface.

Electrostatic Interactions and Hydrogen Bonding

Electrostatic interactions play a significant role in the adsorption of reactive dyes, which are typically anionic due to the presence of sulfonate groups mdpi.comjocpr.com. Adsorbents with positively charged surfaces or functional groups can attract the negatively charged dye molecules through electrostatic forces mdpi.commsrjournal.commdpi.com. For instance, at low pH, the amine groups on chitosan can become protonated, leading to electrostatic attraction with anionic dyes mdpi.com. However, excessive acidity can lead to the degradation of chitosan mdpi.com. The pH of the solution significantly influences the surface charge of both the adsorbent and the dye, thereby affecting electrostatic interactions mdpi.commsrjournal.commdpi.com.

Hydrogen bonding is another important mechanism involved in the adsorption of reactive dyes researchgate.netdeswater.commsrjournal.comresearchgate.net. Functional groups present on the adsorbent surface, such as hydroxyl (-OH) and amine (-NH2) groups, can form hydrogen bonds with the oxygen and nitrogen atoms in the this compound molecule researchgate.netjocpr.commdpi.com. The presence of hydroxyl and carboxyl groups on activated carbon has been identified as contributing to the adsorption of Reactive Red 2 tandfonline.com. Similarly, the electronegative nitrogen and oxygen atoms in the structure of some adsorbents can form hydrogen bonds with the dye mdpi.com.

In addition to electrostatic interactions and hydrogen bonding, other mechanisms such as π-π interactions between aromatic rings in the dye molecule and the adsorbent surface, and van der Waals forces can also contribute to the adsorption process, depending on the specific adsorbent material rsc.orgmdpi.comresearchgate.netmsrjournal.com.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound160059 invivochem.cn
Chitosan71853 chem960.com
Reactive Red 2160059 invivochem.cn
Reactive Red 141183521 sci-toys.com
Reactive Blue 21162167 pjoes.com
Reactive Red 239137216243 invivochem.cn
Reactive Red 120162150
Reactive Red 198137216243 invivochem.cn
Reactive Blue 19162167 pjoes.com
MIL-101(Cr)71301022
Reactive Red 36510917
Reactive Orange 1624853566
Reactive Blue 221162167 pjoes.com

This compound (RR21) is a prominent azo reactive dye extensively utilized within the textile sector. Its presence in industrial wastewater presents considerable environmental challenges owing to its intricate chemical structure and inherent resistance to conventional treatment methodologies. Among the various remediation strategies, adsorption has emerged as a promising and widely investigated technique for the removal of reactive dyes like RR21 from aqueous matrices, attributed to its efficacy, cost-effectiveness, and adaptability.

Adsorption

Adsorption is a surface-driven process characterized by the accumulation of dye molecules onto the surface of a solid material, known as the adsorbent. The efficiency of this process is contingent upon several factors, including the specific type of adsorbent employed, the pH of the aqueous solution, the duration of contact between the dye and the adsorbent, the temperature of the system, and the initial concentration of the dye.

Adsorbent Materials for this compound Removal

A diverse array of materials has been explored and evaluated for their capacity to effectively adsorb this compound. These materials encompass naturally occurring polymers, chemically or physically modified natural substances, and synthetically engineered porous frameworks.

Chitosan and Modified Chitosan Derivatives as Adsorbents

Chitosan, a naturally abundant biopolymer derived from the deacetylation of chitin, has garnered significant interest as a potential adsorbent for reactive dyes. Its appeal stems from its favorable properties, including biocompatibility, biodegradability, economic viability, and the presence of reactive amine and hydroxyl functional groups that can readily interact with dye molecules through various mechanisms acs.orgmdpi.comresearchgate.net. Research indicates that chitosan is capable of effectively adsorbing various reactive dyes, including those belonging to the Reactive Red class acs.orgtlr-journal.com. The optimal pH for the adsorption of certain reactive dyes onto chitosan has been identified as pH 4 acs.org.

To enhance the adsorption capacity and address certain limitations of native chitosan, such as its solubility in acidic environments and relatively weak mechanical strength, various modification strategies have been developed researchgate.net. Modified chitosan derivatives, particularly cross-linked composites, have demonstrated improved performance in the adsorption of reactive dyes mdpi.comresearchgate.net. For example, a composite material synthesized from chitosan, citrate, and activated charcoal (CCA) exhibited a microporous structure and a high surface area, resulting in a maximum adsorption capacity of 40.12 mg/g for this compound under optimized conditions niscpr.res.inniscpr.res.in. Another study reported a monolayer adsorption capacity of 125.1 mg/g for this compound using a composite of chitosan, oxalic acid, and biochar at pH 5.0 researchgate.net.

Metal-Organic Frameworks (MOFs) and Other Novel Adsorbents

Metal-Organic Frameworks (MOFs) represent a class of highly porous crystalline materials characterized by a network of metal ions coordinated to organic ligands. Their exceptional properties, including high surface area, tailorable pore dimensions, and structural diversity, make them promising candidates for adsorption applications, particularly in the removal of reactive dyes rsc.orghhu.de. Studies have investigated the efficacy of MOFs, such as MIL-101(Cr), for the adsorption of reactive dyes, including Reactive Red 2 mdpi.comresearchgate.net. MIL-101(Cr) has demonstrated remarkable adsorption capacities for Reactive Red 2, achieving maximum adsorption capacities of up to 1002 mg/g at 45 °C mdpi.com.

Beyond the realm of chitosan and MOFs, a variety of other novel adsorbent materials have been explored for their potential in reactive dye removal. These include activated carbons derived from diverse biomass sources and composite hydrogels tandfonline.comiwaponline.comjocpr.comresearchgate.net. For instance, activated carbon prepared from the cones of Thuja Plicata exhibited an adsorption capacity of up to 309.56 mg/g for Reactive Red 2 tandfonline.com. Graphene oxide and graphene quantum dots have also been investigated as adsorbents for Reactive Red 2 researchgate.net.

Adsorption Kinetics and Equilibrium Studies of this compound

A comprehensive understanding of the kinetics and equilibrium behavior of this compound adsorption is essential for the effective design and optimization of adsorption-based treatment systems. Kinetic studies provide valuable insights into the rate at which the adsorption process occurs, while equilibrium studies elucidate the distribution of the dye molecules between the liquid phase and the solid adsorbent surface once equilibrium is attained.

Pseudo-First-Order and Pseudo-Second-Order Kinetic Models

Adsorption kinetic data are commonly analyzed using established models, notably the pseudo-first-order and pseudo-second-order kinetic models tandfonline.comjocpr.com. The pseudo-second-order kinetic model has frequently demonstrated a superior fit to the experimental data for the adsorption of various reactive dyes, including those in the Reactive Red series, onto a range of adsorbent materials acs.orgtandfonline.comjocpr.comscirp.orgdeswater.com. This observation suggests that the rate-limiting step in the adsorption process is often dominated by a chemisorption mechanism, involving the sharing or exchange of electrons through valence forces between the adsorbent surface and the adsorbate molecules tandfonline.comjocpr.comresearchgate.net.

Studies investigating the adsorption of Reactive Red 2 onto activated carbon and Reactive Red 239 onto chitosan have reported excellent agreement with the pseudo-second-order kinetic model tandfonline.comjocpr.comscirp.org. Similarly, the adsorption kinetics of this compound onto chitosan-augmented activated charcoal and chitosan-coated cotton-straw-biochar have also been well-described by the pseudo-second-order model researchgate.netniscpr.res.in.

Langmuir, Freundlich, and Other Isotherm Models

Adsorption equilibrium data are typically interpreted using isotherm models, with the Langmuir and Freundlich models being among the most widely applied acs.orgtandfonline.comsrce.hr. These models mathematically describe the relationship between the quantity of dye adsorbed onto the adsorbent at equilibrium and the residual concentration of the dye in the solution at a constant temperature.

The Langmuir isotherm model is based on the assumption of monolayer adsorption occurring on a homogeneous adsorbent surface, where each adsorption site can accommodate only one dye molecule. In contrast, the Freundlich isotherm model is an empirical model that describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption energies srce.hrresearchgate.net. Studies on the adsorption of this compound onto chitosan-augmented activated charcoal have indicated that the adsorption follows the Langmuir model, suggesting the formation of a monolayer, although the Freundlich model also provided insights into a potential chemisorption component niscpr.res.in. For Reactive Red 2, the Freundlich isotherm model has been found to provide a good fit to equilibrium data, consistent with multilayer adsorption on a heterogeneous surface tandfonline.com. Other studies focusing on the adsorption of reactive dyes onto chitosan and MOFs have similarly reported that the Langmuir or Freundlich models, or a combination of both, are applicable in describing the equilibrium behavior acs.orgresearchgate.nettlr-journal.commdpi.comacs.orgresearchgate.net. Additional isotherm models, such as the Redlich-Peterson and Sips isotherms, have also been employed to model reactive dye adsorption data researchgate.netresearchgate.net.

The following table presents data from various research studies illustrating the fitting of kinetic and isotherm models to reactive dye adsorption data, including this compound and other reactive red dyes.

AdsorbentDyePreferred Kinetic ModelPreferred Isotherm ModelAdsorption Capacity (mg/g)Reference
ChitosanReactive RedPseudo-second-order acs.orgLangmuir, Freundlich acs.org22.48 acs.org acs.org
Chitosan-augmented activated charcoalThis compoundPseudo-second-order niscpr.res.inLangmuir, Freundlich niscpr.res.in40.12 niscpr.res.inniscpr.res.in niscpr.res.inniscpr.res.in
Chitosan-coated cotton-straw-biocharThis compoundPseudo-second-order researchgate.netLangmuir, Redlich-Peterson researchgate.net125.1 researchgate.net researchgate.net
Activated carbon (Thuja Plicata cone)Reactive Red 2Pseudo-second-order tandfonline.comFreundlich tandfonline.com309.56 tandfonline.com tandfonline.com
MIL-101(Cr)Reactive Red 2Pseudo-second-order mdpi.comacs.orgLangmuir mdpi.comacs.orgUp to 1002 mdpi.com mdpi.comacs.org
Chitosan 8BReactive Red 239Pseudo-second-order scirp.orgLangmuir scirp.org163.93 µmol/g scirp.org scirp.org

Mechanisms of this compound Adsorption on Various Substrates

The adsorption of this compound onto different adsorbent materials is mediated by a combination of interaction mechanisms that occur between the dye molecules and the functional groups or surface properties of the adsorbent.

Electrostatic Interactions and Hydrogen Bonding

Electrostatic interactions represent a primary driving force in the adsorption of reactive dyes, which typically carry a negative charge in aqueous solutions due to the presence of sulfonate groups mdpi.comjocpr.com. Adsorbent materials possessing positively charged surfaces or functional groups can effectively attract the anionic dye molecules through coulombic forces mdpi.commsrjournal.commdpi.com. For instance, under acidic conditions, the amine groups present on the chitosan structure can become protonated, resulting in a positive surface charge that facilitates electrostatic attraction with the negatively charged reactive dyes mdpi.com. However, it is important to note that excessive acidity can potentially lead to the degradation of the chitosan structure mdpi.com. The pH of the solution plays a critical role in modulating the surface charge of both the adsorbent and the dye, thereby significantly influencing the strength of electrostatic interactions mdpi.commsrjournal.commdpi.com.

Hydrogen bonding is another significant interaction mechanism contributing to the adsorption of reactive dyes researchgate.netdeswater.commsrjournal.comresearchgate.net. Functional groups on the adsorbent surface, such as hydroxyl (-OH) and amine (-NH2) groups, can form hydrogen bonds with the oxygen and nitrogen atoms present in the molecular structure of this compound researchgate.netjocpr.commdpi.com. The presence of hydroxyl and carboxyl groups on the surface of activated carbon has been identified as contributing to the adsorption of Reactive Red 2 tandfonline.com. Similarly, the electronegative nitrogen and oxygen atoms within the structure of certain adsorbents can participate in the formation of hydrogen bonds with the dye molecules mdpi.com.

π-π Stacking and Van der Waals Forces

Adsorption is a key mechanism in the removal of this compound from water. The interaction between the dye molecules and the adsorbent surface is often governed by various forces, including π-π stacking and Van der Waals forces. These non-covalent interactions play a significant role, particularly when adsorbents with aromatic structures or extended π systems are used.

Van der Waals forces, which are weak, short-range attractive forces, also contribute to the physical adsorption of this compound molecules onto adsorbent surfaces. These forces arise from temporary fluctuations in electron distribution, creating instantaneous dipoles that induce complementary dipoles in neighboring molecules. While individually weak, the cumulative effect of numerous Van der Waals interactions across the dye molecule and the adsorbent surface can significantly influence the adsorption efficiency, especially in physisorption processes rsc.org. The interplay between π-π stacking, Van der Waals forces, and other interactions like electrostatic attraction and hydrogen bonding dictates the affinity of the adsorbent for this compound and, consequently, the effectiveness of the adsorption process.

Influence of Environmental Parameters on Adsorption Efficiency

Effect of pH and Ionic Strength

Solution pH is a critical factor in the adsorption of reactive dyes due to its impact on the surface charge of the adsorbent and the ionization state of the dye molecule scirp.orgpsu.edu. Reactive dyes like this compound typically contain sulfonate groups (-SO₃⁻), which are negatively charged in aqueous solutions. The surface charge of many adsorbents is pH-dependent, often exhibiting a point of zero charge (pHpzc).

Generally, adsorption of anionic dyes is favored at acidic pH values where the adsorbent surface is positively charged, leading to electrostatic attraction between the adsorbent and the negatively charged dye anions scirp.orgpsu.edudeswater.commdpi.comresearchgate.net. As the pH increases towards alkaline conditions, the adsorbent surface may become negatively charged, resulting in electrostatic repulsion with the dye anions and a decrease in adsorption efficiency scirp.orgdeswater.com. Studies on the adsorption of reactive dyes on various adsorbents have consistently shown higher removal efficiencies at acidic pH ranges scirp.orgpsu.eduresearchgate.net. For instance, the maximum removal efficiency for some reactive dyes on activated carbon was observed at a pH range of 4.5-6.0 scirp.org. Similarly, the adsorption of Reactive Red 120 on cross-linked chitosan-epichlorohydrin biobeads showed maximum removal at pH 3, with a decrease in removal as pH increased deswater.com.

Ionic strength, typically influenced by the concentration of salts in the solution, can also impact the adsorption of this compound. The presence of competing ions in the solution can affect the electrostatic interactions between the dye molecules and the adsorbent surface researchgate.netjocpr.comresearchgate.net. In some cases, an increase in ionic strength can lead to a decrease in dye adsorption due to the competition between the salt ions and the dye anions for the adsorption sites scirp.org. However, in other instances, increased ionic strength, particularly with certain salts like NaCl and Na₂SO₄, has been observed to enhance the adsorption of reactive dyes, potentially by promoting the aggregation of dye molecules or shielding electrostatic repulsion between dye molecules psu.edujocpr.compjoes.com. The effect of ionic strength is complex and depends on the specific adsorbent-dye system and the type of salt present.

Temperature Dependence and Thermodynamic Considerations

Temperature is another important parameter influencing the adsorption of this compound. The effect of temperature on adsorption efficiency provides insights into the nature of the adsorption process, specifically whether it is endothermic or exothermic.

For many adsorption processes involving reactive dyes, an increase in temperature has been shown to increase the adsorption capacity, indicating an endothermic process mdpi.comscirp.orgbrieflands.comtlr-journal.com. This suggests that higher temperatures provide the necessary energy for the dye molecules to overcome energy barriers and be adsorbed onto the active sites of the adsorbent scirp.org. For example, the adsorption capacity of Reactive Red 2 and Reactive Blue 19 on MIL-101 (Cr) increased with increasing temperature from 25 to 45 °C mdpi.com. Similarly, the adsorption capacities of reactive dyes on activated carbon prepared from Enteromorpha prolifera increased with temperature scirp.org.

Thermodynamic parameters, such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), are calculated to further understand the spontaneity and energy changes associated with the adsorption process. Negative values of ΔG° indicate that the adsorption process is spontaneous mdpi.comscirp.orgbrieflands.comresearchgate.net. Positive values of ΔH° are characteristic of endothermic adsorption, while negative values indicate an exothermic process mdpi.comscirp.orgbrieflands.comresearchgate.netbohrium.com. Positive values of ΔS° suggest an increase in randomness at the solid-liquid interface during adsorption scirp.org. Studies on the adsorption of reactive dyes have reported both endothermic and exothermic processes depending on the adsorbent material mdpi.comscirp.orgbrieflands.comresearchgate.netbohrium.com. For instance, the adsorption of Reactive Red 239 onto chitosan was found to be a spontaneous endothermic process scirp.org. Conversely, the adsorption of Reactive Red 120 by polyamide nylon 6 microplastics was reported as a spontaneous and exothermic process mdpi.com.

Table 1: Effect of Temperature on Adsorption Capacity of Reactive Dyes

DyeAdsorbentTemperature (°C)Adsorption Capacity (mg/g)Reference
Reactive Red 2MIL-101 (Cr) MOF25875 mdpi.com
35954 mdpi.com
451002 mdpi.com
Reactive Blue 19MIL-101 (Cr) MOF25971 mdpi.com
351093 mdpi.com
451148 mdpi.com
Reactive Red 195Modified Lychee Peels25144.9 bohrium.com
35137.7 bohrium.com
45130.1 bohrium.com

Hybrid and Integrated Treatment Systems for this compound

Given the complex nature of textile wastewater containing this compound and other pollutants, single treatment methods may not be sufficient to achieve complete remediation. Hybrid and integrated treatment systems, combining different technologies, offer a promising approach to enhance removal efficiency and address the limitations of individual processes iwaponline.com.

Combined Physicochemical and Biological Approaches

Combining physicochemical methods (such as adsorption, coagulation-flocculation, and advanced oxidation processes) with biological treatment (like activated sludge or enzymatic degradation) can lead to more effective removal of this compound iwaponline.com. Physicochemical processes can be used as pre-treatment steps to reduce the dye concentration and improve the biodegradability of the wastewater, making it more amenable to biological treatment. Alternatively, biological treatment can be used to further degrade the byproducts formed during physicochemical oxidation.

For example, a combined coagulation-flocculation and adsorption procedure using papaya leaf has been explored for the removal of Reactive Red 3BS, a related reactive dye iwaponline.com. Advanced oxidation processes (AOPs), such as Fenton and photo-Fenton processes, are effective in breaking down the complex azo structure of reactive dyes through the generation of highly reactive radicals iwaponline.comresearchgate.netnih.gov. Integrating AOPs with biological treatment can lead to more complete mineralization of the dye and its degradation products.

Enzymatic degradation, often considered a biological approach, can also be integrated with physicochemical methods. For instance, horseradish peroxidase has been shown to effectively decolorize this compound . Combining enzymatic treatment with adsorption or filtration could provide a comprehensive solution for dye removal and degradation.

Synergistic Effects in Multi-Process Remediation

The effectiveness of hybrid systems often stems from synergistic effects, where the combined effect of the integrated processes is greater than the sum of their individual effects asm.orgiwaponline.commdpi.com. Synergism can arise from various factors, including the complementary nature of the removal mechanisms, improved mass transfer, and the generation of reactive species that enhance degradation.

In combined physicochemical and biological systems, synergism can occur if the initial physicochemical treatment breaks down the dye into smaller, less toxic, and more easily biodegradable molecules, thus enhancing the efficiency of the subsequent biological process. Conversely, biological activity might produce enzymes or metabolites that facilitate the effectiveness of the physicochemical treatment.

Studies on the degradation of reactive dyes using combined AOPs have also reported synergistic effects. For example, the UV/Mn²⁺-H₂O₂ system showed a synergistic effect in the degradation of Reactive Brilliant Red X-3B, with the combined system being significantly more effective than the individual UV/H₂O₂ or Mn²⁺/H₂O₂ processes mdpi.com. This synergism was attributed to the enhanced generation of reactive radicals in the combined system.

Another example of synergistic effect is observed when different biological agents are used in combination. A study on the removal of Reactive Red 195 and Reactive Blue 21 using horseradish peroxidase noted a synergistic effect when both dyes were present, leading to increased removal efficiency for both compounds scielo.br.

The design and optimization of hybrid and integrated treatment systems for this compound require careful consideration of the specific characteristics of the wastewater, the target removal efficiency, and the potential synergistic interactions between the chosen processes.

Table 2: Examples of Combined Treatment Approaches for Reactive Dyes

Combined ProcessesTarget DyesObserved EffectsReference
Coagulation-Flocculation + AdsorptionReactive Red 3BS (related)Promising removal method iwaponline.com
Photo-Fenton processThis compound, Reactive Blue 19Effective degradation researchgate.netsemanticscholar.org
UV/Mn²⁺-H₂O₂ systemReactive Brilliant Red X-3B (related)Synergistic degradation effect mdpi.com
Horseradish Peroxidase (Enzymatic)Reactive Red 195, Reactive Blue 21Synergistic removal when both dyes present scielo.br

Analytical Methodologies for Reactive Red 21 and Its Degradation Products

Spectrophotometric Quantification of Reactive Red 21

Spectrophotometry is a fundamental technique for quantifying this compound in solution, relying on the dye's characteristic absorbance spectrum. This compound exhibits a maximum absorbance (λmax) at 543 nm in aqueous solution . This specific wavelength is used to monitor the dye concentration, particularly during decolorization or degradation studies.

The principle involves measuring the absorbance of a solution at the λmax and relating it to the dye concentration using a standard curve. A standard curve is typically generated by preparing solutions of known this compound concentrations and measuring their absorbance researchgate.netresearchgate.net. For instance, a study prepared a standard curve by diluting a 0.1 mg/mL stock solution to concentrations ranging from 0.01 to 0.05 mg/mL and measuring the absorbance using a spectrophotometer researchgate.netresearchgate.net. The dye concentration is plotted against the absorbance value to create the standard curve researchgate.netresearchgate.net.

Spectrophotometric analysis is frequently used to assess the efficiency of decolorization processes by monitoring the decrease in absorbance at the dye's λmax over time sciepub.compjoes.comjmb.or.kr. A significant reduction in chromophore intensity, indicated by a decrease in absorbance at the maximum wavelength, signifies effective color removal hhu.edu.cn. This method is straightforward and provides a direct measure of the loss of the colored compound.

Chromatographic Separation and Identification Techniques

Chromatographic techniques are essential for separating this compound from its degradation products and identifying these metabolites. These methods exploit differences in the physical and chemical properties of the compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Dye and Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound and its degradation products. HPLC separates compounds based on their interaction with a stationary phase and a mobile phase.

Reversed-phase HPLC (RP-HPLC), often using a C18 column, is commonly employed for analyzing reactive dyes and their hydrolysis intermediates and final products researchgate.netchem-soc.si. The retention time of a compound in HPLC is a characteristic property that can be used for identification by comparison with standards sciepub.comchem-soc.si. For example, this compound has been reported to have a retention time of 6.7 minutes on a C18 column using a mobile phase of 90:10 water:acetonitrile .

HPLC analysis of dye degradation often shows the disappearance of the parent dye peak and the appearance of new peaks corresponding to degradation metabolites sciepub.comchem-soc.siresearchgate.net. The change in retention times compared to the original dye can provide information about the structural changes that have occurred jabsonline.org. Studies on the degradation of other reactive red dyes, such as Reactive Red 141 and Reactive Red F3B, have demonstrated the use of HPLC to track the formation and disappearance of peaks corresponding to the parent dye and its metabolites over time chem-soc.siresearchgate.net. This indicates the biotransformation or degradation of the dye into other compounds researchgate.net.

HPLC can also be coupled with detectors like UV or mass spectrometry (LC-MS) for more comprehensive analysis and identification of separated components mdpi.comnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile degradation products of this compound. GC-MS separates compounds based on their boiling points and interaction with the stationary phase in a gas chromatography column, and then the separated compounds are detected and identified by a mass spectrometer.

GC-MS is particularly useful for elucidating the structure of metabolites formed during processes like biodegradation jabsonline.org. By analyzing the fragmentation pattern of a compound in the mass spectrometer, its molecular weight and structural formula can be determined jabsonline.org. This technique has been employed to identify metabolites formed during the degradation of reactive dyes jmb.or.krchem-soc.siresearchgate.net.

For instance, in studies on the degradation of Reactive Red 141, GC-MS analysis revealed the formation of products such as naphthalene (B1677914) diazonium, 1,3,5-triazine-2,4-diol, p-dinitrobenzene, and 2-nitrosonaphthol chem-soc.si. Similarly, GC-MS analysis of the degradation products of Congo Red (another azo dye) has identified metabolites like benzene, biphenyl, and naphthalene derivatives researchgate.net. The identification of these smaller molecules with lower molecular weights compared to the parent dye confirms the breakdown of the dye structure jmb.or.krresearchgate.net.

GC-MS analysis often involves extracting the degradation products using organic solvents like ethyl acetate (B1210297) or dichloromethane (B109758) before injection into the GC-MS system jmb.or.krjabsonline.org. The identified compounds can be matched against spectral libraries (e.g., NIST library) for confirmation jmb.or.krchem-soc.si.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatography technique that can be used for the qualitative analysis of dye degradation. HPTLC provides a relatively simple and rapid method for separating components of a mixture.

In HPTLC, samples are spotted onto a stationary phase (typically a silica (B1680970) gel plate), and a mobile phase is allowed to migrate up the plate, separating the compounds based on their differing affinities for the stationary and mobile phases jabsonline.org. The separated compounds appear as spots at different retention factor (Rf) values.

HPTLC can be used to monitor the degradation process by observing the disappearance of the parent dye spot and the appearance of new spots corresponding to degradation products jabsonline.orgscispace.comjabsonline.org. The presence of multiple bands or spots in the analysis of treated dye samples, compared to a single band for the control dye, indicates the biodegradation of the dye scispace.com. Differences in Rf values between the control dye and metabolites further support that degradation has occurred scispace.com.

HPTLC is considered a helpful technique for the qualitative assessment of dye degradation and can provide initial confirmation of biotransformation jabsonline.orgjabsonline.org.

Spectroscopic Characterization of Structural Transformations

Spectroscopic methods provide insights into the structural changes that occur in this compound during degradation processes, particularly the cleavage of the chromophoric group.

UV-Visible Spectroscopic Analysis of Chromophore Cleavage

UV-Visible (UV-Vis) spectroscopy is a key technique for monitoring the cleavage of the azo chromophore (-N=N-) in this compound. The azo group is responsible for the color of the dye and its characteristic absorbance in the visible region of the spectrum .

During degradation that targets the azo bond, the absorbance peak in the visible region (around 543 nm for this compound) decreases or disappears sciepub.compjoes.comjmb.or.kr. This decrease in color intensity is a direct indication of the breakdown of the chromophore hhu.edu.cn. Simultaneously, new peaks may appear in the UV region (below 400 nm), which can correspond to the formation of aromatic amines or other colorless degradation products jabsonline.org.

Monitoring the UV-Vis spectrum over the course of a degradation experiment allows researchers to track the progress of decolorization and infer the cleavage of the azo bond sciepub.compjoes.comjmb.or.krtandfonline.com. The disappearance of the peak at the maximum visible wavelength confirms that the chromophoric groups have been removed from the intact dye structure scispace.com.

UV-Vis spectroscopy is often used in conjunction with other techniques like FTIR and chromatography to provide a comprehensive understanding of the degradation pathway and the nature of the resulting metabolites sciepub.comhhu.edu.cnjabsonline.orgtandfonline.com.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Changes

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups within a molecule and observing changes in these groups during processes like degradation. By analyzing the vibrational frequencies of chemical bonds, FTIR provides insights into the structural transformations that occur as this compound breaks down.

Studies on the degradation of reactive dyes, including those structurally similar to this compound, have utilized FTIR spectroscopy to monitor changes in characteristic functional groups. For instance, the disappearance of the azo peak (-N=N-) around 1550 cm⁻¹ is a key indicator of the cleavage of the azo bond, a primary step in the degradation of azo dyes jabsonline.orgresearchgate.netresearchgate.net. Other significant changes observed via FTIR include alterations in peaks corresponding to aromatic C-H, O-H, and N-H stretching vibrations (typically in the 3328-3650 cm⁻¹ region), as well as changes related to sulfonate groups (SO₃⁻) around 1126 cm⁻¹ and S=O stretching at 1371 cm⁻¹ and S-O stretching at 1096 cm⁻¹ researchgate.netresearchgate.net. The appearance of new peaks, such as those corresponding to C-H, C=O, C-O, and C-Cl functional groups, can indicate the formation of intermediate degradation products researchgate.net.

FTIR analysis has been used to study the changes in functional groups of adsorbents like activated carbon after the removal of Reactive Red 2 iwaponline.com. While this study focused on the adsorbent, it highlights the utility of FTIR in examining interactions between dyes and materials, which can be relevant in adsorption-based degradation or removal processes.

The following table summarizes some characteristic FTIR peaks associated with this compound and changes observed during the degradation of similar azo dyes:

Functional GroupCharacteristic FTIR Peak (cm⁻¹)Observation During Degradation (Examples from similar dyes)Source
Azo group (-N=N-)1488, 1550Disappearance or significant reduction jabsonline.orgresearchgate.netresearchgate.net
Sulfonate (SO₃⁻)1126Changes in position or intensity
O-H and N-H stretching3328-3650Disappearance or significant change academicjournals.orgresearchgate.net
S=O stretching1371Appearance or change researchgate.net
S-O stretching1096Appearance or change researchgate.net
Aromatic =C-H stretching3328-3650Disappearance or significant change academicjournals.orgresearchgate.net
Aliphatic C-H stretching2924-2955Changes observed in degradation products academicjournals.org
C-H, C=O, C-O, C-Cl-Appearance in degraded metabolites researchgate.net

Note: Peak positions can vary slightly depending on the specific molecule and experimental conditions.

Time-Resolved Electron Spin Resonance (ESR) and Transient Absorption Spectroscopy for Reactive Intermediates

Understanding the degradation pathways of this compound involves the identification and characterization of short-lived reactive intermediates, such as free radicals. Time-resolved spectroscopic techniques, including Time-Resolved Electron Spin Resonance (ESR) and Transient Absorption Spectroscopy, are invaluable for capturing and analyzing these transient species frontiersin.org.

Time-Resolved ESR spectroscopy is specifically designed to detect species with unpaired electrons, providing information about their molecular structure and dynamics frontiersin.orgnih.gov. This technique can resolve ambiguities in the formation of reactive intermediates during chemical reactions, including those involved in dye degradation . By capturing the ESR spectra of short-lived radicals, researchers can gain insights into the electron transfer pathways and bond cleavage events that occur during the degradation process . The technique's sensitivity to the local environment of the electron spin provides molecular resolution, complementing optical spectroscopy methods frontiersin.org.

Transient Absorption Spectroscopy involves monitoring changes in the absorption spectrum of a sample over very short timescales after initiation of a reaction, often by a pulse of light stfc.ac.ukuminho.pt. This allows for the detection and study of transient species that absorb light at different wavelengths than the starting material or stable products. While direct studies on this compound using this specific technique were not extensively detailed in the search results, the principle is applicable to studying the transient intermediates formed during its degradation, particularly in processes involving photoexcitation or radical generation . For example, transient absorption has been used to characterize photoinduced dynamics and the formation of triplet states and radical species in other organic molecules, demonstrating its capability to capture short-lived intermediates relevant to degradation processes stfc.ac.ukuminho.pt.

The combination of time-resolved ESR and transient absorption spectroscopy can provide a comprehensive picture of the reactive intermediates formed during the degradation of this compound, helping to elucidate the complex reaction mechanisms involved in both chemical and biological treatment processes .

Spectroscopic TechniqueInformation ProvidedApplication to this compound DegradationSource
Time-Resolved ESR SpectroscopyDetection and characterization of species with unpaired electrons (free radicals)Identification of short-lived radical intermediates, insights into electron transfer pathways frontiersin.orgnih.gov
Transient Absorption SpectroscopyMonitoring changes in absorption over short timescales, detection of transient speciesStudy of short-lived intermediates, including excited states and radicals, formed during degradation stfc.ac.ukuminho.pt

Ecotoxicological Assessments of Reactive Red 21 and Its Metabolites

Toxicity to Aquatic Organisms (e.g., Algae, Crustaceans, Fish)

Textile effluents containing reactive dyes like RR21 can significantly alter aquatic environments. The high absorbance of these dyes reduces light penetration, affecting photosynthetic aquatic organisms and potentially impacting the entire food chain. mdpi.commlsu.ac.innih.gov Studies indicate that reactive dyes can cause acute and chronic toxicity problems in receiving waters. researchgate.net

Acute and Chronic Toxicity Endpoints (e.g., Mortality, Growth Inhibition)

Studies have demonstrated that RR21 exhibits significant acute toxicity to aquatic organisms. For instance, in brine shrimp (Artemia salina) assays, high mortality rates were observed at elevated concentrations of RR21, indicating its harmful effects on these crustaceans.

Data from brine shrimp assays show a concentration-dependent increase in mortality:

Concentration (mg/L)Death Rate (%)
1045
5088
100100

While some sources suggest that reactive dyes generally have very high effect concentration levels (>100 mg/l) and are not considered acutely toxic to aquatic organisms, specific studies on RR21 contradict this for certain species like brine shrimp. scbt.com Chronic toxicity testing for chemicals is required under certain regulations if the chemical safety assessment indicates a need for further investigation into effects on aquatic organisms, with endpoints including mortality, reproduction, growth, and development. europa.eu

Impact on Photosynthesis in Aquatic Systems

The presence of dyes in water, even at low concentrations, can cause significant coloration, reducing water transparency and hindering light penetration. mlsu.ac.innih.gov This reduced light availability directly impacts the photosynthesis activity of aquatic plants and algae, potentially leading to oxygen deficiency and disrupting the biological cycles of the aquatic system. mlsu.ac.innih.gov High concentrations of dyes in effluents can change biological cycles in aquatic environments by affecting the process of photosynthesis and the oxygenation of the water. scielo.br

Toxicity to Fish

Ecotoxicity to Microbial Communities

Reactive dyes can impact microbial communities, which are vital for the decomposition of organic matter and nutrient cycling in both soil and aquatic environments. iwaponline.com

Effects on Soil Hydrolytic Enzymes and Microbial Activity

Reactive dyes can be toxic to microorganisms present in soil, potentially affecting agricultural productivity. mlsu.ac.in Studies on similar reactive dyes, such as Reactive Red 45 (RR45), have shown significant inhibition of soil hydrolytic enzymes like urease. While a direct comparison for RR21 is suggested to fall between the toxicity levels of RR45 and Reactive Red 198, specific data on RR21's impact on soil hydrolytic enzymes is limited in the provided context.

Disruption of Aquatic Microbial Ecosystems

The persistence of reactive dyes in the environment can lead to the disruption of microbial ecosystems in aquatic systems. iwaponline.com Textile wastewater, with its complex composition including dyes, can negatively affect the activity and makeup of microorganisms vulnerable to these toxins. researchgate.net While some microbial consortia have shown efficacy in degrading reactive dyes by cleaving the azo bond and forming less toxic compounds, the presence of the dye can still pose a threat to the native microbial communities. iwaponline.commbimph.comijcmas.com

Phytotoxicity Studies on Plant Systems

Research has investigated the phytotoxicity of reactive dyes and their degradation products on plant systems. scholarena.comjmb.or.kr

Studies have demonstrated that metabolites of RR21 can induce genotoxic effects in plant seedlings. Exposure to RR21 metabolites has revealed alterations in DNA bands of plant seedlings compared to control groups, suggesting that the transformation products of RR21 may retain or even amplify its genotoxic potential.

While some studies on other reactive red dyes, like Reactive Red 141, have shown that decolorization intermediates reduced phytotoxicity compared to the untreated dye, they still exhibited phytotoxicity when compared to a control, potentially due to the presence of derivatives like naphthalene (B1677914) and triazine. jmb.or.kr Genotoxicity testing on seedlings exposed to these metabolites also showed different DNA polymorphism bands, indicating genotoxic effects. jmb.or.kr

Phytotoxicity assessments using plant seed germination and early seedling growth tests are considered simple and short-term methods for evaluating the general toxicity of chemicals and industrial wastewaters. scholarena.com In some cases, the degradation products of reactive dyes have indicated no toxicity to plants in such germination tests. scholarena.com However, the genotoxic effects observed with RR21 metabolites highlight a potential concern for plant systems.

Germination Inhibition and Seedling Development

Exposure to Reactive Red 21 can negatively impact plant germination and the subsequent development of seedlings. Research using mung bean seedlings (Vigna radiata) exposed to Reactive Red 141, a related reactive dye, showed delayed germination and inhibited growth. This resulted in a significant reduction in germination percentage and seedling vigor index at tested concentrations researchgate.net. While direct studies on RR21's impact on germination are less prevalent in the search results, the observed effects of similar reactive dyes suggest a potential for RR21 to exert similar phytotoxicity.

Studies on the biodegradation of other reactive dyes, such as Reactive Red 120, have also included phytotoxicity assessments of the parent dye and its decolorized metabolites on Vigna radiata. Untreated Reactive Red 120 at a concentration of 50 ppm resulted in a 63.3% inhibition of germination, with reduced root and shoot lengths mdpi.com. In contrast, treatment with certain bacterial consortia capable of decolorizing the dye showed an improvement in seed germination, root, and shoot lengths when exposed to the decolorized samples mdpi.com. This indicates that while the parent dye can be toxic, the toxicity of its metabolites can vary depending on the degradation pathway mdpi.com.

Another study evaluating the toxicity of untreated and treated Reactive Red 141 and Reactive Red 239 on tomato, beetroot, and cabbage seeds found that the untreated dyes inhibited seed germination compared to control groups (distilled water) nih.gov. Aerobically treated wastewater containing the biodegraded dyes showed significantly less inhibition, with germination percentages closer to the control, suggesting that biodegradation can reduce the phytotoxic effects on germination and seedling growth nih.gov.

These findings highlight the potential for this compound, similar to other reactive dyes, to inhibit seed germination and impair seedling development. The extent of this inhibition can be influenced by the concentration of the dye and the presence of its metabolites, which may exhibit varying levels of toxicity.

Genotoxic Effects on Plant DNA

Research indicates that this compound and its metabolites can induce genotoxic effects on plant DNA. Studies employing techniques such as high annealing temperature-random amplified polymorphic DNA (HAT-RAPD) have revealed alterations in the DNA bands of plant seedlings exposed to RR21 metabolites compared to control groups . This suggests that the transformation products of RR21 may retain or even amplify its genotoxic potential .

Similar genotoxic effects have been observed with other reactive dyes. For instance, a study on Reactive Red 141 using the HAT-RAPD technique on mung bean seedlings demonstrated different DNA polymorphism bands in seedlings exposed to the dye's metabolites compared to those exposed to the untreated dye or distilled water nih.gov. These differences in DNA fingerprinting profiles, including the appearance or disappearance of bands, can indicate changes or damage to oligonucleotide primer sites, potentially due to genomic rearrangement, DNA damage, and point mutations in the plant genome nih.gov. Decreased genomic template stability (GTS) values in plants exposed to Reactive Red 141 also suggested DNA damage and mutation researchgate.net.

Another study investigating the genotoxicity of Reactive Red 120 on Allium cepa (onion) showed that the dye induced chromosomal aberrations such as anaphase with bridges, multipolar anaphase, metaphase with loss, and stickiness jocpr.com. The frequency of these aberrations increased with increasing dye concentration and exposure time jocpr.com. While this study focused on Reactive Red 120, it provides further evidence that reactive azo dyes can be clastogenic and induce DNA damage in plants jocpr.com.

The genotoxic potential of azo dyes is often linked to the formation of hazardous aromatic amines upon reduction and cleavage of the azo bond omicsonline.orgresearchgate.net. These metabolites can cause severe damage to living organisms researchgate.net. The presence of bromine in organic molecules has also been related to genotoxic potential researchgate.net.

These findings collectively suggest that this compound and its metabolites can pose a genotoxic risk to plants by inducing DNA alterations and chromosomal aberrations.

Mechanistic Insights and Computational Studies on Reactive Red 21

Elucidation of Reaction Mechanisms in Degradation Processes

The degradation of Reactive Red 21 can occur through various pathways, including biological, chemical, and physical processes. Elucidating the reaction mechanisms involved in these degradation processes is essential for developing effective treatment strategies for dye-containing wastewater.

Role of Specific Functional Groups in this compound Reactivity

The reactivity of this compound is significantly influenced by its constituent functional groups. The azo group (-N=N-) is the primary chromophore and is often a target for degradation due to its susceptibility to cleavage by various methods, including microbial enzymes and chemical oxidation/reduction. The reactive groups, such as vinyl sulfone or chlorotriazine, enable the dye to form covalent bonds with fibers, but they can also undergo hydrolysis or reaction with other nucleophiles during wastewater treatment. Sulfonic acid groups (SO₃⁻) present in the structure enhance water solubility and can influence electrostatic interactions with adsorbents and catalysts. Studies on analogous reactive dyes, such as Reactive Red 2, have shown that the initial association of degrading agents like hydroxyl radicals can occur with sulfonic groups, leading to the formation of pre-reaction complexes stabilized by hydrogen bonds. rsc.orgrsc.org

Pathways of Chromophore Transformations and Aromatic Ring Opening

Degradation of this compound typically involves the transformation or cleavage of its chromophore, leading to decolorization. The azo bond (-N=N-) is particularly vulnerable to reductive cleavage, often catalyzed by microbial azoreductases, which can break the bond to form colorless aromatic amines. Oxidative processes, such as those involving advanced oxidation processes (AOPs), can also attack the azo bond and lead to the formation of various intermediates. Beyond chromophore cleavage, further degradation can involve the opening of the aromatic rings present in the dye structure. This typically occurs through oxidative mechanisms, breaking down the complex aromatic structures into simpler, potentially less toxic, aliphatic compounds or mineralization products like carbon dioxide and water. Studies on related reactive dyes highlight that while azo bonds are readily cleaved, other functional groups like the triazinyl group can be more resistant to ring opening. mdpi.com Analysis of degradation products using techniques like High-Performance Thin-Layer Chromatography (HPTLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can help identify the intermediates formed and map out the degradation pathways.

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations provide theoretical frameworks to investigate the behavior of this compound at the atomic and molecular levels. These computational techniques can complement experimental studies by providing insights into reaction mechanisms, interaction energies, and structural properties.

Prediction of this compound Interactions with Adsorbents and Catalysts

Molecular modeling, including techniques like molecular dynamics simulations, can be used to predict how this compound molecules interact with the surfaces of adsorbents and catalysts. sci-hub.semdpi.com These simulations can provide details on the binding mechanisms, preferred orientations, and the strength of interactions, such as electrostatic attraction, hydrogen bonding, and van der Waals forces. mdpi.comniscpr.res.in For instance, studies on the adsorption of reactive dyes on materials like chitosan-augmented activated charcoal and metal-organic frameworks (MOFs) have utilized modeling to understand the adsorption mechanisms and the influence of factors like pH on the interactions. mdpi.comniscpr.res.in Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to simulate dye-protein binding and predict favorable reactive sites for interactions with catalysts or other molecules. rsc.orgrsc.org

Advanced Modeling Approaches for this compound Environmental Transport and Fate

Advanced modeling approaches are employed to predict the environmental transport and fate of this compound. These models integrate information about the dye's properties, environmental conditions, and potential degradation pathways to simulate its behavior in various environmental compartments like water, soil, and sediment. While specific advanced modeling studies solely focused on the environmental transport and fate of this compound were not extensively detailed in the search results, general principles from the modeling of other reactive dyes and pollutants can be applied. These models often incorporate factors such as adsorption to soil or sediment particles, transport through water bodies via advection and dispersion, and transformation or degradation rates based on chemical and biological processes. rsc.org Quantitative Structure-Activity Relationship (QSAR) models, which relate chemical structure to biological or environmental activity, can also be relevant in predicting the environmental fate of RR21 and its potential transformation products. nih.gov

Data Tables

While the search results provided qualitative and some quantitative data within the text, structured data tables specifically for this compound mechanistic studies were limited. However, based on the information found, a conceptual table illustrating typical degradation data could be presented:

Degradation MethodDecolorization Efficiency (%)Key Degradation Products (Example)Reference
Bacterial Consortium>90% (within 48 hours)Less toxic compounds (aromatic amines)
Horseradish PeroxidaseSignificant reductionNot specified in detail
Photo-Fenton Process>95% (within 10 min)Not specified in detail researchgate.net

Note: This table is illustrative based on general findings for RR21 and similar dyes. Specific degradation products and efficiencies can vary significantly depending on the experimental conditions and the specific microbial strains or catalysts used.

Another conceptual table could illustrate computational findings:

Computational MethodApplication AreaKey Finding (Example)Reference (for similar studies)
Density Functional Theory (DFT)Elucidation of degradation mechanismsIdentification of favorable attack sites by reactive species on dye molecule. rsc.orgrsc.org
Molecular Dynamics SimulationPrediction of interactions with adsorbents/catalystsInsights into binding mechanisms and preferred orientations on material surfaces. sci-hub.semdpi.com
QSAR ModelingPrediction of environmental fate/toxicityCorrelation between molecular structure and environmental persistence or toxicity. nih.gov

Conclusions and Future Research Directions

Summary of Key Research Findings on Reactive Red 21

This compound (RR21) is a type of azo dye widely used in the textile industry. researchgate.net Due to the incomplete fixation of reactive dyes during the dyeing process, a significant portion is released into wastewater, leading to environmental contamination. researchgate.net Research has consequently focused heavily on methods for the degradation and removal of these dyes from aqueous solutions. Key findings from various studies indicate that no single method is universally optimal, with effectiveness depending on a range of operational parameters.

Advanced Oxidation Processes (AOPs) have been extensively investigated for the degradation of reactive dyes. Photocatalytic degradation, often employing catalysts like titanium dioxide (TiO₂) or zinc oxide (ZnO), utilizes light to generate highly reactive hydroxyl radicals (•OH) that break down the complex dye molecule. Studies on similar reactive red dyes have shown that factors such as pH, initial dye concentration, catalyst dosage, and the presence of oxidizing agents like hydrogen peroxide (H₂O₂) significantly influence degradation efficiency. mdpi.com For instance, the decolorization of Reactive Red 2 was found to be most efficient at a pH of 10.0. Similarly, electrochemical oxidation has proven effective, achieving complete decolorization of Reactive Red 147 in minutes using boron-doped diamond (BDD) electrodes. researchgate.net However, complete mineralization—the conversion of the dye into simple inorganic compounds like CO₂ and water—is often not achieved, with one study reporting a maximum mineralization efficiency of 35%. researchgate.net

Biological and enzymatic methods present an alternative approach. Bacterial consortia and specific species, such as Pseudomonas aeruginosa, have demonstrated the ability to decolorize reactive dyes, with reports of over 90% decolorization for RR21. Enzymatic degradation, using catalysts like horseradish peroxidase (HRP), has also been explored for dyes like Reactive Red 195, a compound structurally related to RR21. scielo.brresearchgate.net These studies highlight the influence of pH, temperature, and dye concentration on removal efficiency. scielo.br

Adsorption is another key removal strategy. A study using the metal-organic framework (MOF) MIL-101(Cr) as an adsorbent for Reactive Red 2 (RR2) reported outstanding maximum adsorption capacities, reaching 1002 mg/g at 45 °C. mdpi.com This indicates the high potential of advanced adsorbent materials for dye removal.

The table below summarizes findings from studies on this compound and similar reactive red dyes, illustrating the variety of treatment methods and their effectiveness under different conditions.

Treatment MethodDye StudiedCatalyst/AdsorbentKey Findings & Optimal Conditions
Photocatalytic DegradationReactive Red & Turquoise DyesTiO₂/Xanthan Gum92.5% degradation of RR dye at pH 5, 25 mg/L dye concentration, with 400 mg/L H₂O₂ after 120 mins. mdpi.com
Photocatalytic DegradationReactive Red 238ZnOOptimal pH was 8; H₂O₂ concentration of 100 mg/L was most efficient. Achieved ~99% color reduction and 80% toxicity reduction. uobaghdad.edu.iq
Electrochemical OxidationReactive Red 147Boron-Doped Diamond (BDD)Complete decolorization achieved in minutes in an acidic medium. Maximum mineralization was 35%. researchgate.net
Electrochemical OxidationReactive Red 195Graphite94% color removal at pH 7, with 0.075% NaCl as electrolyte and a current density of 3.75mA/cm². ajbls.com
Enzymatic DegradationReactive Red 195Horseradish Peroxidase (HRP)Maximum removal for RR 195 was low (7.00%) at 30 °C and pH 4. scielo.br
Anaerobic DegradationReactive Red 272UASB BioreactorHigh dye removal rate of about 99% and 56% COD removal. The process involves initial adsorption followed by biodegradation. bohrium.com
AdsorptionReactive Red 2MIL-101(Cr)Maximum adsorption capacity of 875 mg/g at 25 °C and 1002 mg/g at 45 °C. mdpi.com

Identification of Research Gaps and Emerging Challenges

Despite considerable research, significant gaps and challenges remain in the effective treatment of wastewater containing this compound and similar dyes.

A primary challenge is the discrepancy between decolorization and complete mineralization. Many studies report high percentages of color removal, but this does not guarantee the complete breakdown of the dye molecule. researchgate.netmdpi.com The formation of intermediate degradation products, which may be colorless but still toxic or more toxic than the parent dye, is a major concern that is often under-investigated. researchgate.net

Furthermore, much of the existing research is conducted under idealized laboratory conditions using synthetic wastewater with a single dye. uobaghdad.edu.iqscielo.br Real textile industry effluents are complex mixtures containing various dyes, salts, surfactants, and other chemicals, which can significantly impact the efficiency of treatment processes. There is a notable gap in studies that validate these promising lab-scale technologies on actual industrial wastewater at a pilot or full scale.

The economic viability and scalability of advanced treatment methods pose another significant hurdle. While techniques like AOPs and electrochemical oxidation are effective, they can be energy-intensive and costly, limiting their practical application, especially for large volumes of wastewater. mdpi.compreprints.org Similarly, the long-term stability, reusability, and regeneration of catalysts and adsorbents are critical for cost-effective operation but are not always thoroughly addressed.

Finally, while the degradation mechanisms are explored, a complete understanding of the transformation pathways and the identification of all byproducts for this compound are often lacking. This knowledge is crucial for assessing the environmental safety of the treated effluent.

Recommendations for Future Academic Investigations on this compound

To address the identified gaps, future research on this compound should be directed toward several key areas:

Focus on Complete Mineralization and Toxicity Assessment: Investigations should move beyond color removal as the primary metric of success. Future studies must include comprehensive analyses like Total Organic Carbon (TOC) removal to quantify mineralization. mdpi.com Crucially, toxicological assessments of the treated effluent using bioassays are essential to ensure the degradation process leads to genuine detoxification and does not produce harmful byproducts.

Bridging the Gap Between Lab and Industry: There is a pressing need for pilot-scale studies that test the most promising degradation technologies on real textile wastewater. This research would provide critical data on process efficiency, robustness, and the influence of the complex effluent matrix.

Development of Sustainable and Cost-Effective Technologies: Future work should focus on developing novel, low-cost, and highly efficient materials, such as catalysts from waste materials or bio-derived adsorbents. Research into optimizing processes to reduce energy consumption, for example by using solar-driven photocatalysis or improving catalyst efficiency, is vital for practical implementation. mdpi.com

Investigation of Hybrid Systems: Combining different treatment methods could offer a more effective solution. For instance, integrating a biological process with an AOP could leverage the cost-effectiveness of biological treatment for bulk removal, followed by an AOP to degrade the remaining recalcitrant dye molecules and achieve complete mineralization.

In-depth Mechanistic and Kinetic Studies: Detailed investigations into the degradation pathways of this compound are required. This involves using advanced analytical techniques to identify intermediate products and elucidate the precise chemical reactions. A deeper understanding of the reaction kinetics and mechanisms will enable the optimization of process parameters for maximum efficiency. bohrium.com

Life Cycle Assessment (LCA): To ensure the development of truly sustainable solutions, future research should incorporate LCAs of promising treatment technologies. This holistic approach evaluates the environmental impact of a technology from cradle to grave, considering factors like resource consumption, energy use, and waste generation, thereby guiding the selection of the most environmentally benign options.

Q & A

Q. What metrics validate the environmental relevance of lab-scale this compound removal studies?

  • Methodological Answer : Scale experiments to pilot systems mimicking real-world conditions (flow rates, competing ions). Use life-cycle assessment (LCA) to evaluate energy/chemical costs versus removal efficiency. Compare results with regulatory thresholds (e.g., EPA limits) .

Emerging Research Directions

Q. How can multi-omics approaches elucidate this compound’s microbial degradation mechanisms?

  • Methodological Answer : Combine metagenomics (to identify degradative genes) with metabolomics (to track intermediate metabolites). Use stable isotope probing (SIP) to link microbial activity to dye breakdown. Validate findings in microcosm studies .

Q. What advanced spectroscopic techniques resolve ambiguities in this compound’s reactive intermediate formation?

  • Methodological Answer : Employ time-resolved ESR or transient absorption spectroscopy to capture short-lived radicals. Correlate with computational simulations of electron transfer pathways. Publish spectral datasets with timestamped metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.